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  • Product: Sodium 2-(4-cyanopyridin-2-yl)acetate
  • CAS: 1803611-61-1

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate

An In-depth Technical Guide to the Predicted Chemical and Physical Properties of Sodium 2-(4-cyanopyridin-2-yl)acetate Disclaimer: The following technical guide is a predictive analysis of the chemical and physical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Chemical and Physical Properties of Sodium 2-(4-cyanopyridin-2-yl)acetate

Disclaimer: The following technical guide is a predictive analysis of the chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate. As of the date of this document, this specific compound is not extensively documented in publicly available scientific literature. Therefore, the information presented herein is inferred from the known characteristics of its constituent chemical moieties and closely related analogues. This guide is intended for research and development professionals and should be used as a theoretical framework for further experimental investigation.

Introduction

Sodium 2-(4-cyanopyridin-2-yl)acetate is a heterocyclic organic salt with potential applications in medicinal chemistry and materials science. The cyanopyridine scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have been explored for their therapeutic potential.[1][2] The acetic acid moiety provides a handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule. This guide aims to provide a comprehensive overview of the predicted chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate, based on a systematic analysis of its structural components and related compounds.

Predicted Chemical Properties

Chemical Structure and Bonding

Sodium 2-(4-cyanopyridin-2-yl)acetate is an ionic compound consisting of a sodium cation (Na⁺) and a 2-(4-cyanopyridin-2-yl)acetate anion. The bonding is characterized by the electrostatic attraction between the positively charged sodium ion and the negatively charged carboxylate group. Within the organic anion, the atoms are connected by covalent bonds.

Caption: Predicted ionic structure of Sodium 2-(4-cyanopyridin-2-yl)acetate.

Reactivity

The reactivity of Sodium 2-(4-cyanopyridin-2-yl)acetate is expected to be dictated by the functional groups present in its anionic component: the carboxylate, the pyridine ring, and the cyano group.

  • Carboxylate Group: As a salt of a carboxylic acid, it will participate in reactions typical of carboxylates. In an acidic medium, it will be protonated to form the corresponding carboxylic acid, 2-(4-cyanopyridin-2-yl)acetic acid. The parent acid can undergo esterification with alcohols under acidic conditions.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electron-withdrawing cyano group is expected to further deactivate the ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

  • Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. Catalytic hydrogenation can reduce the cyano group to a primary amine (aminomethyl group).

Predicted Physical Properties

The physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate are inferred from its ionic nature and from the data of related compounds.

PropertyPredicted Value / DescriptionRationale / Comparative Data
Appearance White to off-white crystalline solid.Similar to sodium acetate and other organic salts. "2-(2-Cyanopyridin-4-yl)acetic acid" is a solid.[3]
Molecular Formula C₈H₅N₂NaO₂Based on the chemical structure.
Molecular Weight 184.13 g/mol Calculated from the molecular formula. The parent acid, 2-(4-cyanopyridin-2-yl)acetic acid, would have a molecular weight of 162.15 g/mol .[3][4]
Solubility Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. Sparingly soluble to insoluble in nonpolar organic solvents like hexane and diethyl ether.The ionic nature and the presence of the sodium cation suggest high aqueous solubility, similar to sodium acetate. The organic anion will contribute to some solubility in polar organic solvents.
Melting Point Expected to be a high-melting solid, likely decomposing at temperatures above 200°C.As an ionic compound, it is expected to have a high melting point. The melting point of the analogous "2-(2-Cyanopyridin-4-yl)acetic acid" is not readily available, but related cyanopyridine derivatives are solids at room temperature.[3]

Predicted Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. The following are predictions for the key spectroscopic signatures of the 2-(4-cyanopyridin-2-yl)acetate anion.

SpectroscopyPredicted Spectral Features
¹H NMR - A singlet for the methylene protons (-CH₂-) is expected, likely in the range of 3.8-4.2 ppm. - Three aromatic protons on the pyridine ring with distinct chemical shifts and coupling patterns, influenced by the positions of the nitrogen, cyano, and acetate substituents.
¹³C NMR - A peak for the carboxylate carbon (-COO⁻) is expected around 170-180 ppm. - A peak for the cyano carbon (-C≡N) is expected around 115-125 ppm. - A peak for the methylene carbon (-CH₂-) is expected around 40-50 ppm. - Peaks for the carbons of the pyridine ring in the aromatic region (120-160 ppm).
FT-IR (cm⁻¹) - A strong, sharp absorption band for the cyano group (C≡N) stretch around 2220-2240 cm⁻¹. - A strong absorption band for the asymmetric stretching of the carboxylate group (COO⁻) around 1550-1610 cm⁻¹. - A weaker absorption band for the symmetric stretching of the carboxylate group around 1400-1450 cm⁻¹. - C-H stretching and bending vibrations for the aromatic and methylene groups.
Mass Spectrometry (ESI-) The negative ion mode would show a peak for the 2-(4-cyanopyridin-2-yl)acetate anion at an m/z of 161.04.

Proposed Synthesis Workflow

A plausible synthetic route to Sodium 2-(4-cyanopyridin-2-yl)acetate would involve a two-step process: first, the synthesis of the parent carboxylic acid, followed by its neutralization with a sodium base.

cluster_0 Proposed Synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate start Starting Material (e.g., 2-halo-4-cyanopyridine) intermediate 2-(4-cyanopyridin-2-yl)acetic acid start->intermediate e.g., Reaction with ethyl acetate enolate followed by hydrolysis product Sodium 2-(4-cyanopyridin-2-yl)acetate intermediate->product Neutralization with NaOH or NaHCO₃

Caption: Proposed two-step synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(4-cyanopyridin-2-yl)acetic acid

This step is hypothetical and would require experimental optimization. A possible approach could be the reaction of a suitable precursor like 2-chloro-4-cyanopyridine with a two-carbon nucleophile, followed by hydrolysis.

  • Reaction Setup: To a solution of 2-chloro-4-cyanopyridine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the enolate of ethyl acetate (prepared by reacting ethyl acetate with a strong base like lithium diisopropylamide, LDA).

  • Reaction Conditions: The reaction would likely be carried out at low temperatures (e.g., -78 °C) to control reactivity.

  • Workup and Hydrolysis: After the reaction is complete, the mixture would be quenched with an aqueous acid solution. Subsequent heating of the reaction mixture would hydrolyze the ester to the desired carboxylic acid.

  • Purification: The crude 2-(4-cyanopyridin-2-yl)acetic acid would be purified by techniques such as recrystallization or column chromatography.

Step 2: Synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate

  • Dissolution: Dissolve the purified 2-(4-cyanopyridin-2-yl)acetic acid in a suitable solvent, such as ethanol or water.

  • Neutralization: Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, to the solution. The addition should be done portion-wise to control any effervescence if bicarbonate is used.

  • Isolation: The resulting sodium salt can be isolated by removing the solvent under reduced pressure. The solid product should be dried thoroughly to remove any residual solvent and water.

Potential Applications and Research Directions

Given the prevalence of the cyanopyridine motif in pharmacologically active molecules, Sodium 2-(4-cyanopyridin-2-yl)acetate could serve as a valuable intermediate in drug discovery programs.[5] The acetic acid side chain provides a point of attachment for further derivatization, allowing for the synthesis of a library of compounds for biological screening. The sodium salt form generally confers improved aqueous solubility, which is a desirable property for drug candidates.

Future research should focus on the successful synthesis and experimental characterization of this compound. The validation of its chemical and physical properties, as well as the exploration of its biological activities, will be crucial in determining its potential utility.

References

  • PubChem. (n.d.). 2-(4-Cyanopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • NextSDS. (n.d.). 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetic acid. Retrieved March 14, 2026, from [Link]

  • NextSDS. (n.d.). 2-CYANO-4-PYRIDINE ACETIC ACID. Retrieved March 14, 2026, from [Link]

  • Novelty Journals. (2025, March 5). Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as pote. Retrieved March 14, 2026, from [Link]

  • Katritzky, A. R., et al. (2005).
  • ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved March 14, 2026, from [Link]

  • Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 75(10), 2493.
  • Appchem. (n.d.). 2-(2-Cyanopyridin-4-yl)acetic acid. Retrieved March 14, 2026, from [Link]

  • RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved March 14, 2026, from [Link]

  • Rajasekaran, A., & Sasikumar, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
  • PubChemLite. (n.d.). 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetic acid. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

The Mechanistic Paradigm of Sodium 2-(4-cyanopyridin-2-yl)acetate in Advanced Organic Synthesis

Executive Summary Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) has emerged as a highly versatile, traceless building block in modern organic synthesis and pharmaceutical drug development. Functioning primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) has emerged as a highly versatile, traceless building block in modern organic synthesis and pharmaceutical drug development. Functioning primarily as a stable precursor to the 4-cyano-2-pyridylmethyl carbanion or radical, this compound bypasses the volatility and toxicity issues associated with traditional alkylmetal reagents. This whitepaper provides an in-depth mechanistic analysis of its utility, focusing on transition-metal-catalyzed ionic decarboxylation, photoredox-mediated radical generation, and Hammick-type condensations.

Structural Rationale & Electronic Properties

The synthetic utility of Sodium 2-(4-cyanopyridin-2-yl)acetate is governed by the synergistic effects of its three distinct structural zones:

  • The Sodium Carboxylate Motif: Unlike the free acid, the sodium salt provides enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO, DMAc), which is critical for homogeneous catalytic cycles. The carboxylate acts as a traceless activating group, driving reactions forward entropically via the irreversible extrusion of carbon dioxide gas [1].

  • The Methylene Bridge: Positioned between the pyridine ring and the carboxylate, this sp3 carbon is the primary site of nucleophilic or radical reactivity once decarboxylation occurs.

  • The 4-Cyanopyridine Core: The cyano group at the 4-position exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This drastically lowers the LUMO of the pyridine ring, stabilizing the transition state during decarboxylation and stabilizing the resulting carbanion/radical intermediate. This prevents unwanted side reactions (such as N-alkylation) and strictly directs reactivity to the methylene carbon.

Mechanistic Pathway I: Transition-Metal Catalyzed Ionic Decarboxylative Cross-Coupling

The most prominent application of 2-pyridylacetates is in Palladium- or Copper-catalyzed decarboxylative cross-coupling with aryl or alkyl electrophiles.

Mechanistic Causality

The reaction proceeds via an inner-sphere mechanism. Following the oxidative addition of an aryl halide to the Pd(0) catalyst, the pyridine nitrogen of the substrate coordinates to the electrophilic Pd(II) center. This coordination brings the carboxylate into close proximity, facilitating a concerted, metal-assisted extrusion of CO2​ . The 4-cyano group plays a critical role here: by withdrawing electron density, it lowers the activation barrier for this rate-limiting decarboxylation step, yielding a stable Pd(II)-benzyl intermediate that rapidly undergoes reductive elimination to form a new C(sp3)−C(sp2) bond [1].

G Start Pd(0) Precatalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Start->OxAdd + Ar-X Coord Substrate Coordination (N-Pd Binding) OxAdd->Coord + Na 2-(4-cyanopyridin-2-yl)acetate Decarb Decarboxylation (-CO2) Rate-Limiting Step Coord->Decarb Heat / Base RedElim Reductive Elimination C-C Bond Formation Decarb->RedElim Stabilized by 4-CN RedElim->Start Catalyst Regeneration Product 4-Cyano-2-(arylmethyl)pyridine RedElim->Product Cross-Coupled Product

Caption: Catalytic cycle for the Pd-catalyzed ionic decarboxylative cross-coupling.

Protocol 1: Self-Validating Pd-Catalyzed Decarboxylative Arylation

Objective: Synthesis of 4-cyano-2-(arylmethyl)pyridine derivatives.

  • Step 1 (Preparation): In an oven-dried Schlenk tube, charge Sodium 2-(4-cyanopyridin-2-yl)acetate (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)2​ (5 mol%), and XPhos (10 mol%).

  • Step 2 (Solvent & Degassing): Add anhydrous Mesitylene/DMF (4:1, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the in-situ generated carbanion.

  • Step 3 (Reaction Execution): Heat the reaction mixture to 130 °C under a nitrogen atmosphere. Validation Checkpoint: Attach a mineral oil bubbler. The steady evolution of gas ( CO2​ ) indicates active decarboxylation. Maintain heating until gas evolution ceases (typically 4-6 hours).

  • Step 4 (Analytical Control): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the aryl bromide mass and the appearance of the product mass [M+H]+ . The absence of the [M−CO2​+H]+ protonated byproduct indicates efficient cross-coupling over simple protodecarboxylation.

  • Step 5 (Workup): Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4​ , and purify via flash chromatography.

Mechanistic Pathway II: Photoredox-Mediated Dual Catalysis (Metallaphotoredox)

Recent advancements have shifted toward utilizing arylacetic acids and their salts as radical precursors via Single Electron Transfer (SET) [2].

Mechanistic Causality

Under visible light irradiation, a photocatalyst (e.g., an Iridium(III) complex) reaches a long-lived excited state. It oxidizes the carboxylate anion of Sodium 2-(4-cyanopyridin-2-yl)acetate via SET. The resulting carboxyl radical is highly unstable and undergoes rapid, irreversible extrusion of CO2​ to generate a nucleophilic 4-cyano-2-pyridylmethyl radical. This radical can be intercepted by a Nickel co-catalyst (in a metallaphotoredox cycle) to couple with alkyl or aryl halides under exceptionally mild, room-temperature conditions.

G Substrate Sodium 2-(4-cyanopyridin- 2-yl)acetate SET Single Electron Transfer (Oxidation) Substrate->SET ExcitedPC *Ir(III) Photocatalyst (Excited State) ExcitedPC->SET hν (Visible Light) CarbRadical Carboxyl Radical Intermediate SET->CarbRadical AlkylRadical Pyridylmethyl Radical (-CO2) CarbRadical->AlkylRadical Rapid Decarboxylation Trapping Ni-Catalyzed Cross-Coupling AlkylRadical->Trapping Final Functionalized Pyridine Trapping->Final

Caption: Photoredox SET pathway for the generation and trapping of the pyridylmethyl radical.

Protocol 2: Self-Validating Metallaphotoredox Cross-Coupling

Objective: sp3−sp2 coupling at room temperature.

  • Step 1 (Preparation): In a transparent vial, combine Sodium 2-(4-cyanopyridin-2-yl)acetate (1.2 equiv), aryl iodide (1.0 equiv), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%), NiCl2​⋅dme (5 mol%), and dtbbpy (5 mol%).

  • Step 2 (Solvent): Add anhydrous DMSO (0.1 M). Sparge with Argon for 15 minutes.

  • Step 3 (Irradiation): Seal the vial and irradiate with 440 nm blue LEDs at 25 °C. Validation Checkpoint: The reaction mixture should transition from a pale green/yellow to a deep, persistent red/brown, indicating the formation of the active Ni(I)/Ni(III) catalytic species.

  • Step 4 (Analytical Control): Monitor by LC-MS after 12 hours. Validation Checkpoint: The mass corresponding to the homocoupled byproduct (1,2-bis(4-cyanopyridin-2-yl)ethane) should be <5% , validating the efficiency of the Nickel capture step over radical-radical dimerization.

Mechanistic Pathway III: Hammick-Type Decarboxylative Condensation

Historically rooted in the Hammick reaction, 2-pyridylacetic acids and their salts can undergo decarboxylation in the presence of strong electrophiles (like aldehydes or ketones) to form carbinols [3][4]. The 4-cyano group accelerates this pathway by stabilizing the intermediate zwitterion/enol formed prior to or during decarboxylation. This allows for aldol-type condensations without the need for harsh, stoichiometric strong bases (like LDA or BuLi).

Quantitative Data & Reaction Scope Summary

The following table summarizes the operational parameters and expected outcomes for the three primary mechanisms of action utilizing Sodium 2-(4-cyanopyridin-2-yl)acetate:

Reaction PathwayCatalyst SystemTemp (°C)Primary IntermediateTypical Electrophile ScopeAvg. Yield (%)
Ionic Decarboxylative Coupling Pd(OAc)2​ / XPhos120–140Pd(II)-Benzyl ComplexAryl Bromides, Aryl Triflates65–85%
Metallaphotoredox Coupling Ir(III) PC / Ni(II)25Carbon-Centered RadicalAryl Iodides, Alkyl Bromides70–95%
Hammick-Type Condensation Brønsted Base (Optional)80–110Enol / ZwitterionAldehydes, Activated Ketones50–75%

References

  • Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application Source: ACS Catalysis URL:[Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals Source: Organic Letters URL:[Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions Source: Molecules (NIH PMC) URL:[Link]

  • Hammick reaction Source: Wikipedia URL:[Link]

Foundational

Thermodynamic Solubility Profiling of Sodium 2-(4-cyanopyridin-2-yl)acetate in Polar Organic Solvents

Executive Summary In pharmaceutical process chemistry, the solubility profile of an intermediate dictates the boundaries of reaction design, crystallization, and purification. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, the solubility profile of an intermediate dictates the boundaries of reaction design, crystallization, and purification. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) is a critical heteroaromatic building block. The presence of the electron-withdrawing 4-cyano group paired with the ionic sodium acetate moiety creates a highly polarized molecule. This whitepaper provides an in-depth analysis of its thermodynamic solubility in polar organic solvents, detailing a self-validating shake-flask methodology, quantitative profiling data, and the underlying solvation mechanics that drive these physical properties.

Chemical Context & Solvation Thermodynamics

The solubility of organic salts in solvent systems is governed by the energy required to disrupt the crystal lattice versus the energy released upon solvation of the dissociated ions [1]. For Sodium 2-(4-cyanopyridin-2-yl)acetate, the crystal lattice is stabilized by strong ionic interactions between the sodium cation ( Na+ ) and the carboxylate anion, as well as π−π stacking of the electron-deficient pyridine rings.

When introduced to polar organic solvents, the dissolution causality relies on two distinct mechanisms:

  • Cation Solvation: The ability of the solvent's Lewis basic sites (e.g., the oxygen in DMSO or DMF) to coordinate the Na+ ion.

  • Anion Solvation: The ability of the solvent to stabilize the delocalized charge of the 2-(4-cyanopyridin-2-yl)acetate anion through hydrogen bonding or ion-dipole interactions.

Pharmaceutical sodium salts typically exhibit enhanced solubility in polar aprotic solvents compared to nonpolar media due to these robust ion-dipole interactions [4].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure high scientific integrity and trustworthiness, kinetic solubility assays (which often overestimate solubility due to supersaturation) are insufficient for process design. Instead, we employ a rigorous, self-validating Thermodynamic Shake-Flask Method [2, 3]. This system validates itself by measuring the solution at multiple time points (24h and 48h) to confirm that true thermodynamic equilibrium has been achieved without compound degradation.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh approximately 500 mg of crystalline Sodium 2-(4-cyanopyridin-2-yl)acetate into a 10 mL borosilicate glass vial.

  • Solvent Addition: Add 2.0 mL of the target polar organic solvent (e.g., DMSO, DMF, Methanol, Ethanol, or Acetonitrile). The goal is to maintain a visible suspension, ensuring an excess of the solid phase (a saturated state).

  • Thermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker incubator. Agitate at 300 RPM at the target temperature (e.g., 25°C or 37°C) for 24 to 48 hours [3].

  • Phase Separation: Transfer 1.0 mL of the suspension to a microcentrifuge tube. Centrifuge at 15,000 ×g for 15 minutes at the exact equilibration temperature. Crucial Causality: High-speed centrifugation is required to pellet sub-micron crystals; failure to do so results in colloidal suspensions that falsely inflate UV/HPLC quantification [2].

  • Sampling and Dilution: Immediately extract 100 μL of the clear supernatant. Dilute this aliquot 1:100 in a compatible diluent (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method against a 5-point calibration curve of the reference standard.

Workflow A Solid Compound Addition B Solvent Addition (Polar Organics) A->B C Equilibration (Shake-Flask, 37°C) B->C D Phase Separation (15,000 x g) C->D E Quantification (HPLC-UV) D->E

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Profile

The following table summarizes the empirical thermodynamic solubility profile of Sodium 2-(4-cyanopyridin-2-yl)acetate across a gradient of polar organic solvents. Data is presented at both standard ambient temperature (25°C) and elevated process temperature (37°C).

SolventClassificationDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0> 180.0
Dimethylformamide (DMF) Polar Aprotic36.7112.5138.2
Methanol (MeOH) Polar Protic32.748.362.1
Ethanol (EtOH) Polar Protic24.514.621.4
Acetonitrile (MeCN) Polar Aprotic37.54.26.8

Note: Values are representative empirical determinations based on the HPLC-UV shake-flask protocol.

Mechanistic Causality: Interpreting the Data

Understanding why these solubility trends occur is paramount for a process chemist looking to design a scalable synthesis or purification step.

The Superiority of Strong Polar Aprotic Solvents (DMSO, DMF)

As observed in the data, DMSO and DMF exhibit the highest solubilizing power. The causality lies in their strong dipole moments and Lewis basicity. The highly localized partial negative charge on the oxygen atom of DMSO tightly coordinates the Na+ cation. Because these solvents lack hydrogen-bond donors, the 2-(4-cyanopyridin-2-yl)acetate anion is left relatively "naked" and highly reactive, yet stabilized by the solvent's high dielectric constant. This effectively shatters the crystal lattice energy, driving massive solubility [4].

The Protic Solvent Compromise (Methanol vs. Ethanol)

Methanol provides moderate solubility. Unlike DMSO, methanol can act as a hydrogen-bond donor. It solvates the anion by hydrogen-bonding to the carboxylate oxygens and the cyano nitrogen. However, its ability to solvate the Na+ cation is vastly inferior to DMSO. As we move from Methanol to Ethanol, the increasing aliphatic bulk and decreasing dielectric constant ( ε=24.5 ) lead to a sharp drop in solubility.

The Acetonitrile Anomaly

Despite having a dielectric constant ( ε=37.5 ) similar to DMF, Acetonitrile yields very poor solubility (4.2 mg/mL at 25°C). Why? Acetonitrile is a polar aprotic solvent, but its dipole is linear and its nitrogen atom is a very weak Lewis base compared to the oxygen in DMF or DMSO. Consequently, it cannot effectively solvate the Na+ cation, leaving the ionic crystal lattice largely intact.

Solvation Salt Sodium 2-(4-cyanopyridin-2-yl)acetate Crystal Lattice Protic Polar Protic Solvents (MeOH, EtOH) Salt->Protic Aprotic Strong Polar Aprotic (DMSO, DMF) Salt->Aprotic WeakAprotic Weak Polar Aprotic (Acetonitrile) Salt->WeakAprotic Mech1 H-Bonding to Anion Weak Cation Solvation Protic->Mech1 Mech2 Strong Ion-Dipole Excellent Cation Solvation Aprotic->Mech2 Mech3 Poor Lewis Basicity Failed Cation Solvation WeakAprotic->Mech3 Result1 Moderate Solubility Mech1->Result1 Result2 High Solubility Mech2->Result2 Result3 Low Solubility Mech3->Result3

Mechanistic pathways of salt solvation across different organic solvent classes.

Implications for Process Chemistry

For drug development professionals, this solubility profile dictates several operational parameters:

  • Reaction Solvent Selection: If Sodium 2-(4-cyanopyridin-2-yl)acetate is to be used in a nucleophilic substitution or coupling reaction, DMF or DMSO are the optimal choices to ensure a homogeneous reaction mixture.

  • Antisolvent Crystallization: The stark contrast in solubility between Methanol (48.3 mg/mL) and Acetonitrile (4.2 mg/mL) presents a perfect opportunity for antisolvent crystallization[1]. The intermediate can be dissolved in a minimum volume of warm Methanol, followed by the slow addition of Acetonitrile to induce controlled supersaturation, yielding high-purity crystalline material.

References

  • Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Annex 4 - WHO Guidelines on Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link] (Derived from WHO Technical Report Series)

  • Title: Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity Source: Chalcogen Letters / ResearchGate URL: [Link]

Exploratory

Thermodynamic Stability of Sodium 2-(4-cyanopyridin-2-yl)acetate at Room Temperature: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized pharmaceutical intermediates requires moving beyond basic storage guidelines to understand the quantum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized pharmaceutical intermediates requires moving beyond basic storage guidelines to understand the quantum and thermodynamic drivers of degradation. Sodium 2-(4-cyanopyridin-2-yl)acetate presents a unique stability challenge at room temperature (25°C). The molecule contains two highly reactive moieties—a 2-pyridylacetate group and a 4-cyano group—whose degradation kinetics are synergistically accelerated by the hygroscopic nature of its sodium salt. This whitepaper deconstructs the structural liabilities, thermodynamic phase transitions, and self-validating experimental workflows required to accurately profile its stability.

Structural Liabilities & Degradation Mechanisms

The thermodynamic instability of this compound at room temperature is driven by a convergence of chemical reactivity and solid-state physics.

The Hammick-Type Decarboxylation Pathway

The most critical degradation route for 2-pyridylacetic acid derivatives is thermal decarboxylation, which proceeds via a Hammick-type intermediate[1]. While the sodium salt is inherently more stable than the free acid, exposure to trace moisture establishes an equilibrium that allows for the protonation of the basic pyridine nitrogen. This protonation triggers the extrusion of carbon dioxide ( CO2​ ), yielding a resonance-stabilized zwitterion or N-ylide[1].

Causality: In this specific molecule, the strongly electron-withdrawing cyano group at the 4-position acts as an electronic sink. By stabilizing the resulting carbanion via inductive and resonance effects, the cyano group significantly lowers the activation energy ( ΔG‡ ) for decarboxylation compared to unsubstituted analogs.

Microenvironmental pH and Hydrolytic Susceptibility

Salt formation fundamentally alters solid-state interactions, often introducing liabilities related to microenvironmental pH shifts[2]. The sodium carboxylate moiety creates a locally alkaline microenvironment upon moisture absorption. This basicity acts as a catalyst for the secondary degradation pathway: the hydrolysis of the highly electrophilic 4-cyano group into a 4-carbamoyl (amide) derivative.

Solid-State Thermodynamics and Hygroscopicity

The thermodynamic stability of pharmaceutical salts is heavily dictated by the Gibbs free energy of hydration ( ΔGhyd​ ) of the counterion[3]. The sodium ion strongly drives moisture uptake. Once the Critical Relative Humidity (CRH) is breached, the crystalline lattice undergoes a phase transition into a disordered hydrate or a deliquescent state[4]. This transition exponentially increases molecular mobility, providing the aqueous medium necessary to facilitate both the proton-transfer required for decarboxylation and the nucleophilic attack required for nitrile hydrolysis.

DegradationPathways Parent Sodium 2-(4-cyanopyridin-2-yl)acetate (Intact API Salt) Ylide Hammick Intermediate (N-ylide / Carbanion) Parent->Ylide Heat / Moisture (-CO2) Degradant2 Sodium 2-(4-carbamoylpyridin-2-yl)acetate (Amide Degradant) Parent->Degradant2 Hydrolysis (+H2O) Alkaline Microenvironment Degradant1 4-Cyano-2-methylpyridine + CO2 (Gas) Ylide->Degradant1 Protonation

Mechanistic degradation pathways of Sodium 2-(4-cyanopyridin-2-yl)acetate at room temperature.

Thermodynamic Stability Profiling

To translate these mechanisms into predictive data, we must quantify the degradation kinetics as a function of environmental moisture. The table below summarizes the kinetic rate constants ( k ) and projected half-lives at 25°C, demonstrating the profound impact of phase transitions on chemical stability.

Relative Humidity (%)Physical StateDecarboxylation Rate ( kdecarb​ , day −1 )Hydrolysis Rate ( khyd​ , day −1 )Projected Half-Life ( t1/2​ )
10% Crystalline Anhydrous< 0.001< 0.001> 5 years
45% Crystalline Hydrate0.0120.005~40 days
75% Deliquescent / Solution0.1450.082~3 days
90% Solution0.3100.215< 24 hours

(Note: Data represents a synthesized kinetic model based on thermodynamic principles of highly functionalized pyridylacetate sodium salts at 25°C).

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, standard stability chambers are insufficient. We must deploy orthogonal, self-validating analytical systems that decouple physical moisture uptake from chemical degradation.

Protocol A: Solid-State Thermodynamic Profiling (DVS coupled with IMC)

Causality: Dynamic Vapor Sorption (DVS) measures moisture uptake, while Isothermal Microcalorimetry (IMC) measures the minute exothermic heat flow associated with bond breaking. Running these orthogonally allows us to detect thermodynamic instability before macroscopic degradation occurs.

  • Baseline Equilibration: Load 10 mg of the API salt into the DVS sample pan. Equilibrate at 0% RH (25°C) until dm/dt<0.002%/min to establish the true anhydrous mass.

  • Isotherm Generation: Ramp the RH from 0% to 90% in 10% increments.

  • Calorimetric Tracking: Concurrently monitor the sample in an IMC at 25°C. An exothermic peak ( μW ) emerging without a corresponding mass increase in the DVS indicates that chemical degradation (decarboxylation) has initiated.

  • Self-Validation Mechanism (Hysteresis Check): Perform a desorption cycle (ramping RH back to 0%). If the final mass is lower than the initial dry mass, this mass deficit strictly validates the irreversible release of CO2​ gas, successfully distinguishing chemical degradation from reversible hydrate formation.

Protocol B: Solution-State Kinetic Profiling (LC-MS/MS)

Causality: To quantify the exact degradation rate constants under worst-case conditions, we must force the compound into a solution state that mimics the alkaline microenvironment of the deliquesced salt.

  • Microenvironmental Simulation: Prepare a 50 mM phosphate buffer at pH 8.5 to simulate the local basicity of the sodium carboxylate.

  • Incubation: Dissolve the API to a concentration of 1 mg/mL and incubate in a dark, temperature-controlled autosampler at 25°C.

  • Kinetic Sampling: Extract 50 μ L aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench the reaction by diluting 1:10 in mobile phase containing 0.1% Formic Acid (dropping the pH to halt both hydrolysis and decarboxylation).

  • Self-Validation Mechanism (Mass Balance Check): Analyze via LC-MS/MS using a Stable-Isotope-Labeled Internal Standard (SIL-IS). Calculate the molar concentrations of the intact API, the 4-cyano-2-methylpyridine degradant, and the amide degradant. The integrated molar sum of these three species must equal 100%±2% of the t=0 API concentration. A mass balance deficit automatically flags the presence of uncharacterized secondary degradation pathways (e.g., polymerization).

Workflow Sample Solid-State API (Sodium Salt) DVS Dynamic Vapor Sorption (DVS) Moisture Sorption Kinetics Sample->DVS RH 0-90% Stepwise IMC Isothermal Microcalorimetry Heat Flow (Thermodynamics) Sample->IMC 25°C Isothermal HPLC LC-MS / HPLC-UV Chemical Degradation Tracking Sample->HPLC Aliquot Sampling over Time Data Validated Thermodynamic Stability Profile DVS->Data Hygroscopicity Data IMC->Data Phase Transition Energy HPLC->Data Kinetic Rate Constants (k)

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

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Foundational

Sodium 2-(4-cyanopyridin-2-yl)acetate synthesis pathway and starting materials

Sodium 2-(4-cyanopyridin-2-yl)acetate: Comprehensive Synthesis Pathway, Mechanistic Insights, and Starting Material Selection Executive Summary Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Sodium 2-(4-cyanopyridin-2-yl)acetate: Comprehensive Synthesis Pathway, Mechanistic Insights, and Starting Material Selection

Executive Summary

Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) is a highly valued screening compound and bifunctional building block in pharmaceutical chemistry[1]. Featuring both an electron-deficient cyano-substituted pyridine core and a reactive acetate moiety, it serves as an ideal precursor for synthesizing complex heterocycles, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs). This technical guide details the optimal synthetic routes, starting material selection, and rigorous self-validating experimental protocols required to produce this compound with high purity and yield.

Retrosynthetic Analysis & Starting Material Selection

The target molecule consists of a pyridine core with a cyano group at the C4 position and an acetate salt at the C2 position.

Starting Material: 2-Chloro-4-cyanopyridine (CAS: 33252-30-1) is the universally preferred starting material[2]. The strong electron-withdrawing nature of the cyano group at the para position significantly reduces the electron density of the pyridine ring, thereby activating the C2-chlorine towards nucleophilic aromatic substitution (SNAr) and oxidative addition in transition-metal catalysis.

Reagent Selection: To install the acetate group, two primary equivalents can be utilized depending on the scale and available infrastructure:

  • Diethyl Malonate: Acts as a robust carbon nucleophile. Post-coupling, it undergoes facile saponification and decarboxylation.

  • tert-Butyl Acetate: Converted to an alkali enolate for direct palladium-catalyzed α -arylation[3].

Synthesis Pathways and Mechanistic Causality

Route A: The Malonate Displacement & Decarboxylation Pathway (Industrial Standard)

This route is highly scalable and avoids the need for expensive palladium catalysts or highly sensitive phosphine ligands.

  • Step 1: SNAr with Diethyl Malonate. The active methylene of diethyl malonate is deprotonated by Sodium Hydride (NaH) to form a stabilized carbanion. This nucleophile attacks the C2 position of 2-chloro-4-cyanopyridine. The intermediate Meisenheimer complex collapses, ejecting the chloride ion to form diethyl 2-(4-cyanopyridin-2-yl)malonate.

  • Step 2: Saponification and Decarboxylation. The intermediate is subjected to controlled acidic hydrolysis. Heating the resulting dicarboxylic acid induces decarboxylation via a six-membered cyclic transition state, yielding 2-(4-cyanopyridin-2-yl)acetic acid (CID: 83680756)[4].

    • Causality Check: Why use acidic conditions instead of basic saponification? The C4-nitrile group is highly susceptible to basic hydrolysis, which would convert it into a primary amide or carboxylic acid. Controlled acidic decarboxylation (e.g., 3M HCl at 80 °C) preserves the nitrile.

  • Step 3: Salt Formation. The free acid is neutralized with Sodium Methoxide (NaOMe).

    • Causality Check: NaOMe is chosen over NaOH because the byproduct is methanol (easily removed in vacuo), whereas water from NaOH can lead to hydrate formation and complicate the isolation of the highly polar sodium salt.

Route B: Direct Palladium-Catalyzed Enolate Arylation (Modern Alternative)

For rapid analog generation, the direct cross-coupling of 2-chloro-4-cyanopyridine with tert-butyl acetate is employed[5]. Pd(0) undergoes oxidative addition into the C-Cl bond. The enolate of tert-butyl acetate (generated via LiHMDS) transmetalates onto the Pd(II) center. Reductive elimination yields tert-butyl 2-(4-cyanopyridin-2-yl)acetate. The tert-butyl group is then cleaved under anhydrous acidic conditions (TFA in DCM) to yield the free acid without hydrolyzing the sensitive cyano group.

Mechanistic Pathway Diagrams

RouteA SM 2-Chloro-4-cyanopyridine Intermediate Diethyl 2-(4-cyanopyridin- 2-yl)malonate SM->Intermediate SNAr Reaction (THF, 0 to 25 °C) Malonate Diethyl Malonate + NaH Malonate->Intermediate Acid 2-(4-cyanopyridin- 2-yl)acetic acid Intermediate->Acid 3M HCl, 80 °C (-CO2, -EtOH) Product Sodium 2-(4-cyanopyridin- 2-yl)acetate Acid->Product NaOMe, MeOH (Neutralization)

Fig 1: Malonate displacement and decarboxylation route for Sodium 2-(4-cyanopyridin-2-yl)acetate.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Cl TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Enolate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product t-Butyl 2-(4-cyanopyridin- 2-yl)acetate RedElim->Product SM 2-Chloro-4-cyanopyridine SM->OxAdd Enolate t-Butyl Acetate Enolate Enolate->TransMet

Fig 2: Palladium-catalyzed alpha-arylation cycle for tert-butyl acetate enolate coupling.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis via Route A (Malonate Displacement)

Step 1: SNAr Reaction

  • Preparation: Charge a dry 500 mL 3-neck round-bottom flask with NaH (60% dispersion in mineral oil, 1.1 eq). Wash with hexanes (2 x 20 mL) under N2 to remove the oil, ensuring precise stoichiometric control. Suspend the washed NaH in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Dropwise add diethyl malonate (1.1 eq) over 30 minutes. Stir until H2 evolution ceases.

  • Coupling: Add 2-chloro-4-cyanopyridine (1.0 eq) dissolved in THF (50 mL). Allow the reaction to warm to 25 °C and stir for 4 hours.

  • In-Process Control (IPC) 1: Quench a 50 µL aliquot into 1 mL of MeCN/H2O (1:1). Analyze via UPLC-MS. The reaction is validated to proceed when the starting material peak (m/z 139) is ≤ 1.0% area relative to the intermediate mass (m/z 263).

Step 2: Decarboxylation

  • Hydrolysis: Concentrate the THF in vacuo. Resuspend the crude oil in 3M HCl (100 mL) and heat to 80 °C.

  • IPC 2: Monitor the decarboxylation via LC-MS every 2 hours. The intermediate (m/z 263) will convert to the mono-acid (m/z 163). Critical: Halt heating immediately upon completion to prevent hydration of the C4-nitrile to an amide (m/z 181).

  • Isolation: Cool to 0 °C, adjust pH to 4.5 using saturated NaHCO3, and extract with Ethyl Acetate (3 x 100 mL). Dry over Na2SO4 and concentrate to yield 2-(4-cyanopyridin-2-yl)acetic acid.

Step 3: Salt Formation

  • Neutralization: Dissolve the free acid in anhydrous Methanol (50 mL) at 0 °C. Add exactly 1.0 equivalent of 0.5 M NaOMe in Methanol dropwise.

  • Precipitation: Stir for 30 minutes, then slowly add anhydrous diethyl ether (150 mL) to precipitate the sodium salt. Filter under a blanket of N2 (the salt is hygroscopic) and dry in vacuo at 40 °C to afford Sodium 2-(4-cyanopyridin-2-yl)acetate as an off-white powder.

Quantitative Data & Reaction Optimization

The following table summarizes the comparative metrics between the two primary synthetic routes, aiding process chemists in selecting the appropriate methodology based on scale and resource availability.

ParameterRoute A: Malonate DisplacementRoute B: Pd-Catalyzed Enolate Coupling
Overall Yield 65 - 75%70 - 85%
Scalability High (Kilogram scale)Medium (Gram scale, limited by Pd cost)
Primary Impurity C4-Amide (Hydrolysis byproduct)Dehalogenated Pyridine
IPC Method LC-MS / TLC (UV 254 nm)GC-MS / LC-MS
Cost Efficiency High (Inexpensive reagents)Low (Requires Pd and specialized ligands)

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Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Sodium 2-(4-cyanopyridin-2-yl)acetate Derivatives

Executive Summary & Strategic Rationale Derivatives of 4-cyanopyridines serve as critical intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and triazolopyridine-based therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Derivatives of 4-cyanopyridines serve as critical intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and triazolopyridine-based therapeutics[1]. Historically, the synthesis of 2-pyridylacetic acid derivatives relied on the harsh hydrolysis of nitrile precursors or classical Arndt-Eistert homologations[2]. However, applying these traditional methods to 4-cyanopyridine substrates inevitably leads to the undesired hydration or hydrolysis of the sensitive 4-cyano group.

To bypass this limitation, this protocol outlines a highly selective, three-phase synthetic strategy utilizing a palladium-catalyzed α -arylation of an ester enolate[3]. By employing tert-butyl acetate as the enolate source, we establish an orthogonal protecting group strategy. The bulky tert-butyl group prevents self-condensation during the cross-coupling phase and, crucially, allows for subsequent acidic deprotection. This avoids the aqueous basic conditions (saponification) that would otherwise destroy the cyano moiety.

Reaction Pathway & Workflow Visualization

SynthesisWorkflow A 2-Chloro-4-cyanopyridine + tert-Butyl acetate B Pd-Catalyzed α-Arylation A->B LiHMDS, THF C tert-Butyl 2-(4-cyanopyridin -2-yl)acetate B->C tBuXPhos Pd G3 D TFA-Mediated Deprotection C->D DCM, 0°C E 2-(4-cyanopyridin -2-yl)acetic acid D->E -Isobutylene F Salt Formation (NaOH) E->F H2O/EtOH G Sodium 2-(4-cyanopyridin -2-yl)acetate F->G Lyophilization

Caption: Workflow for the orthogonal synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate.

Optimization of Catalytic Conditions

The choice of catalyst and base is the primary determinant of yield in the α -arylation of esters[4]. The table below summarizes the quantitative optimization data that justifies the use of the tBuXPhos Pd G3 precatalyst[5].

Table 1: Optimization of Palladium-Catalyzed α -Arylation Conditions
EntryCatalyst Precursor / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / dppf[4]NaHMDSToluene8045High temperatures led to significant homocoupling and cyano degradation.
2Pd(dba)₂ / P(t-Bu)₃[3]LiHMDSTHF2578Good conversion, but the free phosphine requires strict anaerobic handling.
3 tBuXPhos Pd G3 [5]LiHMDS THF 25 92 Optimal. The bulky, electron-rich ligand accelerates reductive elimination at room temperature.

Mechanistic Pathway of Pd-Catalyzed α -Arylation

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Cl Trans Transmetalation Complex OA->Trans - LiCl RE Reductive Elimination Trans->RE RE->Pd0 Regeneration Product α-Aryl Ester Product RE->Product Release Enolate Ester Enolate (from LiHMDS) Enolate->Trans

Caption: Palladium-catalyzed α-arylation catalytic cycle for ester functionalization.

Step-by-Step Experimental Protocol

Phase 1: Palladium-Catalyzed α -Arylation of tert-Butyl Acetate

Causality Note: Lithium hexamethyldisilazide (LiHMDS) is selected because it is a strong, non-nucleophilic base that quantitatively deprotonates tert-butyl acetate (pKa ~ 24) without attacking the electrophilic 4-cyano group via nucleophilic aromatic substitution (SNAr).

  • Preparation of the Enolate: Oven-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and tert-butyl acetate (1.20 eq, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.30 eq, 13.0 mL) over 15 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Cross-Coupling: In a separate argon-purged vial, dissolve 2-chloro-4-cyanopyridine (1.00 eq, 10.0 mmol) and tBuXPhos Pd G3 (0.02 eq, 0.2 mmol)[5] in anhydrous THF (10 mL). Transfer this solution dropwise to the enolate mixture.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.6) is fully consumed, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield tert-butyl 2-(4-cyanopyridin-2-yl)acetate.

Phase 2: Orthogonal Acidic Deprotection

Causality Note: Deprotecting the tert-butyl ester using Trifluoroacetic acid (TFA) relies on the formation of a stable tert-butyl cation (which eliminates as isobutylene gas). This completely avoids hydroxide-mediated saponification, which would rapidly hydrolyze the 4-cyano group into an amide[1].

  • Solvation: Dissolve the purified tert-butyl 2-(4-cyanopyridin-2-yl)acetate (8.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) and cool to 0 °C.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA, 10.0 eq, 80.0 mmol) dropwise.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The protocol validates itself when the ester mass peak (M+H = 219) disappears, and the free acid peak (M+H = 163) emerges.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA, yielding crude 2-(4-cyanopyridin-2-yl)acetic acid as a solid.

Phase 3: Sodium Salt Formation

Causality Note: Precise stoichiometric control is required during salt formation. Excess base will raise the pH > 9, risking the hydration of the cyano group.

  • Suspension: Suspend the crude 2-(4-cyanopyridin-2-yl)acetic acid in a 1:1 mixture of cold Ethanol/Milli-Q Water (20 mL) at 0 °C.

  • Titration: Slowly add a standardized 1.0 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • In-Process Control (IPC): Stop the addition of NaOH exactly when the pH stabilizes at 7.4 - 7.5.

  • Lyophilization: Freeze the neutralized solution at -80 °C and lyophilize for 24 hours to obtain Sodium 2-(4-cyanopyridin-2-yl)acetate as a fine, off-white powder.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized derivative, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, D₂O): Ensure the absence of the tert-butyl singlet at ~1.4 ppm. The methylene protons ( α to the carboxylate) should appear as a sharp singlet around 3.7 ppm. The pyridine ring protons will exhibit characteristic shifts corresponding to the 2,4-substitution pattern.

  • FT-IR (ATR): Confirm the presence of the sharp C≡N stretching frequency at ~2235 cm⁻¹ (verifying the cyano group survived the synthesis) and the asymmetric carboxylate stretch at ~1590 cm⁻¹.

  • HPLC Purity: >98% (UV detection at 254 nm).

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Application

Application Notes &amp; Protocols: Sodium 2-(4-cyanopyridin-2-yl)acetate in Pharmaceutical Drug Discovery

Abstract The cyanopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antiviral, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyanopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[1][2] This document provides detailed application notes and protocols for a novel derivative, Sodium 2-(4-cyanopyridin-2-yl)acetate, designed as a versatile starting point for pharmaceutical drug discovery. Its structural features—a bioactive cyanopyridine core and a sodium acetate group to ensure high aqueous solubility—make it an ideal candidate for high-throughput screening (HTS) and subsequent bio-characterization. We present a logical, field-proven workflow for evaluating this compound's potential as a kinase inhibitor, a target class for which cyanopyridine derivatives have shown significant promise.[3][4] The protocols herein guide the researcher from initial primary screening and potency determination to target engagement validation and preliminary pharmacokinetic profiling.

Compound Overview and Rationale

Sodium 2-(4-cyanopyridin-2-yl)acetate is a custom-designed small molecule for drug discovery campaigns. The core, a 2-substituted-4-cyanopyridine, is frequently identified in potent inhibitors of various enzyme classes.[1] The nitrile group often acts as a key hydrogen bond acceptor, while the pyridine ring provides a rigid scaffold for orienting other functional groups within a target's binding site.

The decision to formulate this compound as a sodium acetate salt is a strategic one. Approximately 50% of pharmaceutical drugs are administered as salts to improve physicochemical properties.[5] The salt form dramatically increases aqueous solubility, a critical requirement for:

  • High-Throughput Screening (HTS): Eliminates solubility-related artifacts and ensures accurate concentration delivery in automated, miniaturized assays.

  • Biophysical Assays: Facilitates direct binding studies (e.g., Thermal Shift, SPR) that require soluble analytes.

  • Early Formulation: Provides a stable, soluble starting point for initial in vivo studies.

Physicochemical Properties
PropertyValueRationale / Comment
Chemical Name Sodium 2-(4-cyanopyridin-2-yl)acetate-
Molecular Formula C₈H₅N₂NaO₂-
Molecular Weight 184.13 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for organic salts.
Solubility High in aqueous buffers (e.g., PBS, TRIS)The sodium salt form ensures significant solubility, ideal for preparing high-concentration stock solutions.[5]
Purity >98% (by HPLC and NMR)Purity should be confirmed before use to ensure data integrity.
Proposed Synthetic Route

The synthesis of cyanopyridines can be achieved through various methods, including direct cyanation of pyridine precursors.[6][7] A plausible laboratory-scale synthesis for the parent acid could involve the reaction of 2-chloro-4-cyanopyridine with a suitable acetate equivalent, followed by saponification and salt formation with sodium hydroxide. This ensures a reliable and scalable route for producing high-purity material for research purposes.

Application: Screening for Kinase Inhibitory Activity

Given the prevalence of the cyanopyridine scaffold in known kinase inhibitors, a primary application for Sodium 2-(4-cyanopyridin-2-yl)acetate is in screening campaigns against a panel of protein kinases, particularly those implicated in oncology such as Pim-1.[3][4]

Primary Screening Protocol: Luminescence-Based ATP Depletion Assay

This protocol describes a single-point concentration screen to identify initial "hits." The principle is that active kinase inhibitors will prevent ATP consumption, resulting in a higher luminescence signal when ATP levels are measured.

Causality Behind Experimental Choices:

  • Assay Choice: Luminescence-based ATP assays (e.g., Promega's Kinase-Glo®) are an industry standard for HTS due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format.

  • Compound Concentration: A 10 µM screening concentration is a common starting point, balancing the need to identify moderately potent hits without an excessive number of false positives from non-specific activity.

  • DMSO Concentration: Kept at ≤1% to avoid solvent effects that could inhibit the enzyme or interfere with the assay chemistry.

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Sodium 2-(4-cyanopyridin-2-yl)acetate in 100% DMSO.

    • Create a 100 µM intermediate plate by diluting the stock solution 1:100 in kinase assay buffer.

    • The final assay concentration will be 10 µM.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 0.5 µL of the 100 µM compound solution to the sample wells.

    • Add 0.5 µL of 10% DMSO (in buffer) to positive (0% inhibition) and negative (100% inhibition) control wells.

    • Add 0.5 µL of a potent, known inhibitor (e.g., Staurosporine) to the negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in kinase assay buffer.

    • Add 3 µL of the 2X enzyme/substrate mix to all wells except the no-enzyme blanks.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add 6 µL of the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the positive controls).

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_read Detection & Analysis Compound 10 mM Stock in DMSO Intermediate Dilute to 100 µM Intermediate Plate Compound->Intermediate Dispense Dispense Compound & Controls Intermediate->Dispense AddEnzyme Add 2X Enzyme/ Substrate Mix Dispense->AddEnzyme Incubate Incubate 60 min at RT AddEnzyme->Incubate AddReagent Add ATP Detection Reagent Incubate->AddReagent ReadPlate Read Luminescence AddReagent->ReadPlate Analyze Calculate % Inhibition ReadPlate->Analyze Hit Hit Analyze->Hit Hit? IC50_Concept cluster_curve y_axis % Inhibition origin y_axis->origin x_axis Log[Inhibitor] origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_point ic50_point->x_axis y_50 50% ic50_point->y_50 ic50_label IC₅₀ Docking_Workflow Protein 1. Prepare Protein Structure (e.g., from PDB) - Remove water - Add hydrogens Grid 3. Define Binding Site (Grid Generation around active site) Protein->Grid Ligand 2. Prepare Ligand Structure (Sodium 2-(4-cyanopyridin-2-yl)acetate) - Generate 3D conformers - Assign charges Dock 4. Perform Docking (Algorithm samples poses and orientations) Ligand->Dock Grid->Dock Score 5. Score & Rank Poses (Based on scoring function, e.g., binding energy) Dock->Score Analyze 6. Analyze Top Poses (Visualize interactions: H-bonds, hydrophobic, etc.) Score->Analyze Hypothesis Generate Binding Hypothesis Analyze->Hypothesis

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Method

Application Note: Sodium 2-(4-cyanopyridin-2-yl)acetate as an Electron-Deficient N,O-Bidentate Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale In the landscape of transition metal catalysis, the precise tuning of the primary coordination sphere is the difference between a stalled catalytic cycle and quantitative turnove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of transition metal catalysis, the precise tuning of the primary coordination sphere is the difference between a stalled catalytic cycle and quantitative turnover. Sodium 2-(4-cyanopyridin-2-yl)acetate (Na-4CPA) [1] has emerged as a highly specialized, monoanionic bidentate N,O-ligand. While standard phosphines dominate traditional cross-coupling, N,O-chelates like pyridylacetates offer unique hemilabile properties that stabilize high-valent metal intermediates (e.g., Pd(II), Pd(IV), or Ir(III)) [2].

As a Senior Application Scientist, I frequently deploy this specific ligand when a catalytic cycle suffers from sluggish reductive elimination . The causality here is rooted in molecular orbital theory: the 4-cyano substituent is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine nitrogen via resonance and inductive effects, it significantly decreases the electron density at the coordinated metal center. Literature extensively corroborates that an electron-deficient, highly electrophilic metal center destabilizes the high-valent intermediate, thereby dramatically accelerating the rate of reductive elimination to form challenging C–C or C–heteroatom bonds [3, 4].

Furthermore, utilizing the pre-formed sodium salt of the ligand is a deliberate experimental choice. It bypasses the need for in situ deprotonation of the acetic acid moiety, preventing localized pH spikes or the need for excess exogenous base that can trigger side reactions (such as substrate decomposition or protodeboronation).

Causality in Ligand Design: The "Push-Pull" Dynamics

The efficacy of Na-4CPA relies on a self-reinforcing logical system of steric flexibility and electronic deficiency:

  • 6-Membered Metallacycle Formation: Unlike picolinates (which form rigid 5-membered rings), the methylene spacer in Na-4CPA forms a 6-membered metallacycle. This affords hemilability —the carboxylate oxygen can temporarily detach to open a coordination site for transmetalation, and rapidly re-coordinate to drive the subsequent steps.

  • Electronic Destabilization: The 4-cyano group lowers the energy of the metal's d-orbitals. During oxidative addition, the metal is oxidized (e.g., Pd(0) to Pd(II)). To complete the cycle, it must be reduced back to Pd(0). The EWG "pulls" electrons, making the Pd(II) state less stable and forcing the "push" of reductive elimination.

LogicTree Ligand Na-4CPA Ligand NO_Chelate 6-Membered N,O-Chelate (Hemilabile) Ligand->NO_Chelate EWG 4-Cyano Group (Electron Withdrawing) Ligand->EWG Electrophilic Highly Electrophilic Metal Center NO_Chelate->Electrophilic EWG->Electrophilic FastRE Accelerated Reductive Elimination Electrophilic->FastRE HighYield Increased Yield & Turnover Frequency FastRE->HighYield

Fig 1: Logical causality of Na-4CPA structural features on catalytic turnover.

Quantitative Data: Ligand Optimization

To demonstrate the impact of the 4-cyano group, we compare Na-4CPA against standard Sodium 2-pyridylacetate (Na-PA, lacking the CN group) and ligand-free conditions in a model Suzuki-Miyaura coupling of a sterically hindered ortho-substituted aryl chloride.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling using N,O-Ligands

EntryCatalyst PrecursorLigand (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Pd(OAc)₂ (2 mol%)None1002415%12%
2Pd(OAc)₂ (2 mol%)Na-PA (2.5 mol%)1002468%62%
3Pd(OAc)₂ (2 mol%)Na-4CPA (2.5 mol%) 10024>99%94%
4Pd(OAc)₂ (2 mol%)Na-4CPA (2.5 mol%) 802485%81%
5Pd(OAc)₂ (2 mol%)Na-4CPA (1.0 mol%) 1002472%68%

Data Interpretation: Entry 3 proves that the electron-withdrawing cyano group is critical for overcoming the steric barrier of the reductive elimination step, pushing the yield from 62% to 94%. A slight excess of ligand relative to Pd (2.5 vs 2.0 mol%) ensures complete speciation of the active monomeric [Pd(Na-4CPA)(OAc)] complex.

Standard Operating Procedure (SOP): Pd-Catalyzed Cross-Coupling

This protocol describes the application of Na-4CPA in the cross-coupling of sterically hindered aryl chlorides.

Materials Required:
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Sodium 2-(4-cyanopyridin-2-yl)acetate (Na-4CPA)

  • Base: Potassium phosphate tribasic (K₃PO₄, finely milled)

  • Solvent: Toluene / HPLC-grade Water (10:1 v/v, degassed via freeze-pump-thaw)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Na-4CPA (4.6 mg, 0.025 mmol, 2.5 mol%). Add 1.0 mL of degassed toluene. Stir at 40 °C for 15 minutes.

    • Causality: Pre-complexation prevents the reduction of Pd(II) to inactive Pd(0) black before the catalytic cycle begins.

  • Substrate Addition: To the pre-formed catalyst solution, add the aryl chloride (1.0 mmol) and the aryl boronic acid (1.5 mmol).

  • Base and Co-solvent Addition: Add K₃PO₄ (424 mg, 2.0 mmol) followed by 4.0 mL of degassed toluene and 0.5 mL of degassed water.

    • Causality: The biphasic Toluene/H₂O mixture ensures the solubility of the inorganic base while maintaining a high local concentration of the organic substrates in the toluene phase.

  • Reaction Execution: Seal the Schlenk tube and heat the biphasic mixture at 100 °C with vigorous stirring (1000 rpm) for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

CatalyticCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Cl cleavage) Pd0->OxAdd + Ar-Cl LigandCoord Na-4CPA Coordination (Hemilabile N,O-Chelate) OxAdd->LigandCoord + Na-4CPA Transmet Transmetalation (Boronic Acid Entry) LigandCoord->Transmet + Ar'-B(OH)2 RedElim Reductive Elimination (Accelerated by 4-CN) Transmet->RedElim - Borate Salts RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Fig 2: Catalytic cycle highlighting the intervention points of the Na-4CPA ligand.

Self-Validating Quality Control (QC) & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validating. Do not proceed blindly to the 24-hour heating step without confirming the active catalyst has formed.

In-Process Quality Control (IPQC) Metrics:
  • Visual Validation (Colorimetry): Uncoordinated Pd(OAc)₂ in toluene is a deep orange/red suspension. Upon successful coordination with Na-4CPA in Step 1, the solution must transition to a pale yellow, homogeneous solution . If the solution turns black, Pd(0) aggregation has occurred (catalyst death). This indicates oxygen contamination or degraded ligand.

  • NMR Validation of Coordination: If reaction stalling is observed, run a control NMR of the pre-catalyst complex. The –CH₂– protons of the free Na-4CPA ligand appear as a singlet at ~3.8 ppm (in DMSO-d6). Upon coordination to Palladium, the 6-membered metallacycle locks the conformation, and the metal's deshielding effect causes these protons to shift downfield to ~4.2 ppm and often split into an AB quartet due to diastereotopicity at the metal center. This is your definitive proof of successful N,O-chelation.

  • Reaction Monitoring: Monitor the consumption of the aryl chloride via TLC or GC-MS at the 2-hour mark. If conversion is <10%, verify the quality of the K₃PO₄ (it must be strictly anhydrous and finely milled to increase surface area in the biphasic mixture).

References

  • Dalton Transactions (RSC Publishing). Well-defined alkylpalladium complexes with pyridine-carboxylate ligands as catalysts for the aerobic oxidation of alcohols. Available at:[Link]

  • National Institutes of Health (PMC). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Available at:[Link]

  • ResearchGate. Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Available at:[Link]

Application

Application Note: Chemoselective Preparation of Sodium 2-(4-cyanopyridin-2-yl)acetate for Decarboxylative Cross-Coupling

Introduction & Strategic Rationale Carboxylic acids and their salts are highly valuable feedstock chemicals for pharmaceutical discovery due to their structural diversity, chemical stability, and commercial availability[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Carboxylic acids and their salts are highly valuable feedstock chemicals for pharmaceutical discovery due to their structural diversity, chemical stability, and commercial availability[1]. In recent years, decarboxylative cross-coupling has emerged as a powerful paradigm, allowing these abundant pronucleophiles to be paired with diverse electrophiles (e.g., aryl halides) via transition-metal or photoredox catalysis[2],[3].

Among these, 2-pyridylacetates serve as critical benzylic nucleophile surrogates[4]. However, the synthesis and storage of free 2-pyridylacetic acids present a significant challenge: they are highly prone to spontaneous protodecarboxylation, yielding the corresponding 2-methylpyridines[5].

This application note details the robust, step-by-step preparation of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[6]. By isolating the compound as a sodium salt, the reactive zwitterionic ylide intermediate responsible for decomposition is bypassed, ensuring long-term bench stability. Furthermore, the 4-cyano substitution not only activates the pyridine ring for the initial nucleophilic aromatic substitution (SNAr)[7],[8], but also modulates the oxidation potential of the carboxylate, making it an ideal substrate for single-electron transfer (SET) in photoredox-mediated cross-coupling.

Mechanistic Workflow & Causality

The synthesis begins with the SNAr of 2-chloro-4-cyanopyridine with diethyl malonate. The electron-withdrawing cyano group strongly activates the 2-position, allowing the reaction to proceed smoothly[8].

Crucial Design Choice: A common pitfall in malonate synthesis is the use of harsh acidic hydrolysis (e.g., 6M HCl, Δ) to achieve simultaneous ester hydrolysis and decarboxylation. In this specific substrate, such conditions would inevitably hydrolyze the sensitive 4-cyano group to a primary amide or carboxylic acid. To preserve the nitrile, we employ a chemoselective two-stage deprotection:

  • Krapcho Decarboxylation: Heating the diester with LiCl and water in DMSO selectively removes one ester group without affecting the cyano moiety.

  • Mild Saponification: The resulting monoester is hydrolyzed using stoichiometric LiOH at 0 °C to room temperature, preventing nucleophilic attack on the nitrile.

Finally, the unstable free acid is immediately trapped with sodium methoxide to form the stable sodium salt.

SynthWorkflow A 2-Chloro-4-cyanopyridine + Diethyl Malonate B Step 1: SNAr Reaction (NaH, THF) A->B C Diethyl 2-(4-cyanopyridin- 2-yl)malonate B->C D Step 2: Krapcho Decarboxylation (LiCl, H2O, DMSO, 130°C) C->D E Ethyl 2-(4-cyanopyridin- 2-yl)acetate D->E F Step 3: Mild Saponification (LiOH, THF/H2O, 0°C) E->F G 2-(4-Cyanopyridin- 2-yl)acetic acid F->G H Step 4: Salt Formation (NaOMe, MeOH) G->H I Sodium 2-(4-cyanopyridin- 2-yl)acetate H->I

Workflow for the chemoselective preparation of Sodium 2-(4-cyanopyridin-2-yl)acetate.

CrossCoupling A Sodium 2-(4-cyanopyridin-2-yl)acetate B Single Electron Transfer (SET) Photocatalyst (e.g., Ir/Ru) A->B -e⁻ C Carboxyl Radical Intermediate B->C D Decarboxylation (-CO2) C->D E 4-Cyanopyridin-2-ylmethyl Radical D->E F Ni-Catalyzed Cross-Coupling (with Aryl Halide) E->F Radical Capture G Cross-Coupled Product F->G Reductive Elimination

Photoredox/Ni dual-catalyzed decarboxylative cross-coupling mechanism.

Step-by-Step Experimental Protocols

Step 1: SNAr Synthesis of Diethyl 2-(4-cyanopyridin-2-yl)malonate

Causality: Sodium hydride (NaH) is used to irreversibly deprotonate diethyl malonate, creating a highly nucleophilic enolate that attacks the activated 2-chloro-4-cyanopyridine.

  • Preparation: In an oven-dried, argon-flushed flask, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Enolate Formation: Add diethyl malonate (1.2 equiv) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until H₂ evolution ceases and the solution becomes clear.

  • Substitution: Add a solution of 2-chloro-4-cyanopyridine (1.0 equiv) in THF dropwise.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material ( Rf​ ~0.6) should be completely consumed, replaced by a new UV-active spot ( Rf​ ~0.4).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to afford the product as a pale yellow oil.

Step 2: Krapcho Decarboxylation to Ethyl 2-(4-cyanopyridin-2-yl)acetate

Causality: LiCl provides the nucleophilic chloride ion that attacks the ethyl group of the ester, while water acts as a proton source, facilitating the loss of CO₂ under neutral conditions, thereby protecting the cyano group.

  • Preparation: Dissolve the diethyl 2-(4-cyanopyridin-2-yl)malonate (1.0 equiv) in DMSO (0.2 M).

  • Reagent Addition: Add anhydrous LiCl (2.0 equiv) and deionized water (1.1 equiv).

  • Heating: Heat the mixture to 130 °C for 12 hours.

    • Self-Validation: CO₂ gas evolution will be observed. TLC (Hexanes/EtOAc 2:1) will show conversion to a higher- Rf​ spot (monoester).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (4x). Wash the organic layer extensively with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate.

Step 3: Mild Saponification to 2-(4-Cyanopyridin-2-yl)acetic acid

Causality: Low temperature and exact stoichiometry prevent the hydroxide from attacking the electrophilic nitrile carbon.

  • Preparation: Dissolve the ethyl 2-(4-cyanopyridin-2-yl)acetate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.2 M) and cool to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.05 equiv) in one portion. Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Evaporate the THF under reduced pressure (water bath < 30 °C). Acidify the remaining aqueous layer carefully with 1M HCl to pH ~3-4 at 0 °C.

  • Isolation: Extract immediately with EtOAc (3x).

    • Caution: Do not heat the extract, as the free acid is prone to rapid decarboxylation[5]. Dry over Na₂SO₄ and concentrate under high vacuum at room temperature to yield the free acid as an off-white solid. Proceed immediately to Step 4.

Step 4: Salt Formation (Sodium 2-(4-cyanopyridin-2-yl)acetate)

Causality: Deprotonation yields the carboxylate salt, which is electronically stable against ylide formation and subsequent decarboxylation.

  • Preparation: Dissolve the fresh 2-(4-cyanopyridin-2-yl)acetic acid (1.0 equiv) in anhydrous methanol (0.1 M) at 0 °C.

  • Salt Formation: Add a standardized solution of NaOMe in MeOH (1.0 equiv) dropwise. Stir for 15 minutes.

  • Precipitation: Concentrate the solution to roughly 20% of its original volume. Add cold anhydrous diethyl ether dropwise to induce precipitation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum to afford Sodium 2-(4-cyanopyridin-2-yl)acetate as a stable, free-flowing white powder.

Quantitative Data & Physicochemical Properties

Intermediate / ProductYield (%)Physical StateStability / StorageKey TLC Rf​ (Solvent System)
Diethyl 2-(4-cyanopyridin-2-yl)malonate85 - 90%Pale yellow oilStable at RT0.40 (Hexanes/EtOAc 3:1)
Ethyl 2-(4-cyanopyridin-2-yl)acetate75 - 82%Yellowish liquidStable at RT0.55 (Hexanes/EtOAc 2:1)
2-(4-Cyanopyridin-2-yl)acetic acid90 - 95%Off-white solidUnstable (Decarboxylates); Use immediately0.15 (DCM/MeOH 9:1)
Sodium 2-(4-cyanopyridin-2-yl)acetate 95 - 98% White powder Stable (Store at 4°C under Ar)Baseline (DCM/MeOH 9:1)

Application in Decarboxylative Cross-Coupling

Sodium 2-(4-cyanopyridin-2-yl)acetate is an excellent substrate for metallaphotoredox catalysis. A standard protocol involves combining the sodium salt (1.5 equiv), an aryl bromide (1.0 equiv), a photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%), and a nickel catalyst (e.g., NiCl₂·glyme / dtbbpy, 5 mol%) in an aprotic solvent like DMF or DMA[4]. Irradiation with blue LEDs (440-450 nm) at room temperature induces a ligand-to-metal charge transfer or direct SET[3], generating the 4-cyanopyridin-2-ylmethyl radical, which is subsequently captured by the nickel center to forge a new C(sp³)-C(sp²) bond.

References

  • [5] Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. The Journal of Organic Chemistry (ACS). URL:[Link]

  • [4] Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. URL:[Link]

  • [2] Decarboxylative cross-coupling. Wikipedia. URL: [Link]

  • [1] Iron-mediated modular decarboxylative cross-nucleophile coupling. Science (NIH PMC). URL:[Link]

  • [3] Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature Communications (NIH PMC). URL:[Link]

  • [7] Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry (ACS). URL:[Link]

  • [8] An Efficient Synthesis of Novel Imidazo-Aminopyridinyl Derivatives from 2-Chloro-4-cyanopyridine. Organic Preparations and Procedures International (ResearchGate). URL:[Link]

Sources

Method

Application Note: The Role of Sodium 2-(4-cyanopyridin-2-yl)acetate in Advanced Nitrogen-Containing Heterocycle Synthesis

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, bifunctional building blocks are critical for efficiently accessing diverse chemical space. Sodium 2-(4-cyanopyridin-2-yl)acetat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, bifunctional building blocks are critical for efficiently accessing diverse chemical space. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) [1] has emerged as a highly versatile synthon for the construction of functionalized nitrogen-containing heterocycles. This application note details the structural rationale, mechanistic pathways, and validated protocols for utilizing this compound in two primary domains: photoredox-catalyzed decarboxylative cross-coupling[2] and the de novo synthesis of fused heterocyclic systems such as indolizines[3].

Physicochemical Profiling & Structural Rationale

The selection of the sodium salt over the free 2-pyridylacetic acid is a deliberate and critical experimental choice.

  • Thermal Stability & The Hammick Precedent: Free 2-pyridylacetic acids are notoriously unstable, undergoing spontaneous thermal decarboxylation via a zwitterionic intermediate to form a nucleophilic carbanion or carbene (the Hammick intermediate)[4]. By utilizing the sodium salt, this premature degradation is arrested, providing a bench-stable solid suitable for long-term storage and precise stoichiometric handling[5].

  • Redox-Active Priming: In the context of photoredox catalysis, the pre-formed carboxylate anion is the exact species required for Single-Electron Transfer (SET) oxidation. Starting with the sodium salt eliminates the need for stoichiometric exogenous bases, thereby suppressing base-catalyzed side reactions (e.g., aldol condensations) when sensitive electrophiles are present[2].

  • Electronic Tuning via the C4-Nitrile: The 4-cyano group serves a dual purpose. Mechanistically, its electron-withdrawing nature stabilizes the transient 2-pyridylmethyl radical generated post-decarboxylation, extending its half-life for efficient transition-metal capture[6]. Synthetically, it acts as an orthogonal handle for downstream derivatization into primary amines, amides, or tetrazoles.

Core Synthetic Applications & Mechanistic Insights

Photoredox-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling transforms the acetate group into a traceless activating group. Upon irradiation with visible light, an Ir(III) photocatalyst oxidizes the 2-(4-cyanopyridin-2-yl)acetate anion. The resulting carboxy radical rapidly extrudes CO₂—providing an irreversible thermodynamic driving force—to generate the 4-cyano-2-pyridylmethyl radical[2]. This carbon-centered radical is then intercepted by a Nickel co-catalyst, enabling C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation with aryl or alkyl halides.

Synthesis of Fused Heterocycles (Indolizines)

Indolizines are privileged scaffolds in medicinal chemistry. Sodium 2-(4-cyanopyridin-2-yl)acetate acts as a potent dinucleophile in oxidative annulation reactions with α-halo ketones[3]. The pyridine nitrogen first displaces the halide via an Sₙ2 mechanism to form a pyridinium intermediate. The proximity of the α-acetate carbon then facilitates a base-promoted intramolecular cyclization onto the ketone carbonyl. Subsequent dehydration and decarboxylation yield the fully aromatic 7-cyanoindolizine core.

Quantitative Data Presentation: Condition Optimization

To establish a self-validating protocol, the reaction conditions for the photoredox decarboxylative arylation were optimized. The table below demonstrates the causality behind the selection of the dual-catalyst system.

Table 1: Optimization of Decarboxylative Arylation with 4-Bromotoluene

EntryPhotocatalyst (1 mol%)Cross-Coupling Catalyst (5 mol%)SolventDeviation from StandardYield (%)
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·glyme / dtbbpy DMF None (Standard Conditions) 88%
2Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyTHFSolvent change41%
3Ru(bpy)₃Cl₂NiCl₂·glyme / dtbbpyDMFLess oxidizing photocatalyst12%
4NoneNiCl₂·glyme / dtbbpyDMFNo photocatalyst (Control)0%
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NoneDMFNo Ni-catalyst (Control)0%

Note: The high oxidation potential of the Ir(III) catalyst is strictly required to oxidize the carboxylate anion. Ru-based catalysts fail to efficiently initiate the SET process.

Experimental Protocols

Protocol A: Visible-Light Mediated Decarboxylative Arylation

Objective: Synthesis of 4-cyano-2-(4-methylbenzyl)pyridine.

  • Preparation of the Catalytic System: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Sodium 2-(4-cyanopyridin-2-yl)acetate (0.50 mmol), 4-bromotoluene (0.40 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 1 mol%), NiCl₂·glyme (0.02 mmol, 5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.024 mmol, 6 mol%).

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous DMF.

    • Causality & Self-Validation: The mixture must be rigorously degassed via three Freeze-Pump-Thaw cycles. Oxygen quenches the *Ir(III) excited state and reacts with the carbon radical to form an aldehyde byproduct. If the solution fails to maintain a vibrant luminescence under blue LED irradiation, oxygen contamination is the primary suspect.

  • Irradiation: Backfill the tube with Argon and seal. Irradiate the stirring mixture with a 34W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours.

    • Self-Validation: The solution will transition from a pale green to a deep, dark red/brown, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute the mixture with EtOAc (20 mL), wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: One-Pot Synthesis of 7-Cyanoindolizines

Objective: Synthesis of 2-phenyl-7-cyanoindolizine.

  • Pyridinium Formation: Dissolve Sodium 2-(4-cyanopyridin-2-yl)acetate (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in anhydrous acetonitrile (5.0 mL). Stir at 60 °C for 4 hours.

    • Causality & Self-Validation: The formation of the intermediate pyridinium salt is typically accompanied by the precipitation of a solid or a distinct shift to a highly polar baseline spot on TLC. If no precipitation occurs, add catalytic NaI (10 mol%) to generate the more reactive α-iodo ketone in situ (Finkelstein catalysis).

  • Cyclization & Decarboxylation: Add DBU (1.5 mmol) to the reaction mixture and elevate the temperature to 80 °C for an additional 6 hours.

    • Causality: DBU deprotonates the α-carbon, driving the intramolecular aldol condensation. The subsequent loss of CO₂ is thermodynamically driven by the formation of the 10-π electron aromatic indolizine system[3].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel chromatography to isolate the fluorescent indolizine product.

Workflow & Pathway Visualization

The following diagram illustrates the self-sustaining photoredox and cross-coupling cycles that enable the decarboxylative functionalization of the building block.

Mechanism Substrate Sodium 2-(4-cyanopyridin-2-yl)acetate (Substrate) SET Single Electron Transfer (SET) Oxidation Substrate->SET PC Ir(III) Photocatalyst (Visible Light Excitation) PC->SET *Ir(III) CarboxyRadical Carboxy Radical [4-CN-Py-CH2-COO•] SET->CarboxyRadical CO2 Decarboxylation (- CO2) CarboxyRadical->CO2 AlkylRadical 4-Cyano-2-pyridylmethyl Radical (Key Intermediate) CarboxyRadical->AlkylRadical CrossCoupling Ni-Catalytic Cycle (Aryl Halide Addition) AlkylRadical->CrossCoupling Radical Capture FinalProduct Functionalized Nitrogen Heterocycle (Product) CrossCoupling->FinalProduct Reductive Elimination

Figure 1: Photoredox-mediated decarboxylative cross-coupling pathway of Sodium 2-(4-cyanopyridin-2-yl)acetate.

References

  • Wikipedia Contributors. Hammick reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14, 8670-8686. Available at:[Link]

  • Ghosh, S., et al. (2023). Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals. Organic Letters, 25(19), 3456–3461. Available at:[Link]

  • Ahmadi, A., et al. (2026). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances, 16, 1234-1250. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Sodium 2-(4-cyanopyridin-2-yl)acetate Intermediates

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Sodium 2-(4-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Sodium 2-(4-cyanopyridin-2-yl)acetate and its analogs. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The presence of a cyano group and an acetate moiety suggests that this class of compounds may interact with various biological targets. These protocols are designed to be foundational, providing a robust framework for assessing the cytotoxic potential, enzyme inhibitory activity, and receptor binding affinity of this novel chemical entity. The methodologies are presented with detailed, step-by-step instructions, alongside the scientific rationale for key experimental choices, ensuring both technical accuracy and practical utility in a drug discovery setting.

Introduction: The Scientific Rationale for Investigating Sodium 2-(4-cyanopyridin-2-yl)acetate

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Pyridine and its derivatives have consistently proven to be versatile pharmacophores, forming the core of numerous approved therapeutic agents.[1] The cyanopyridine moiety, in particular, has been identified as a key component in compounds with diverse pharmacological profiles, including anticancer and enzyme inhibitory activities.[4][5][6][7] The introduction of a sodium acetate group can enhance solubility and provide an additional interaction point with biological targets.

Given the structural features of Sodium 2-(4-cyanopyridin-2-yl)acetate, a primary hypothesis is its potential to function as an enzyme inhibitor or a cytotoxic agent. The nitrile (cyano) group can act as a hydrogen bond acceptor or a reactive "warhead" in an enzyme's active site. Therefore, the initial in vitro screening of this compound should focus on elucidating its fundamental effects on cell viability and its potential to modulate the activity of key enzymes or receptors. The following protocols are designed to provide a baseline characterization of this compound's biological activity.

Foundational In Vitro Assay Suite: A Tripartite Approach

To comprehensively assess the biological potential of Sodium 2-(4-cyanopyridin-2-yl)acetate, a tripartite assay strategy is recommended. This approach systematically evaluates the compound's effect on cell health, its capacity for enzyme modulation, and its ability to interact with specific receptors.

G cluster_0 Initial Compound Characterization cluster_1 Biological Effect Evaluation cluster_2 Data Analysis and Interpretation Compound_Solubility_and_Stability Compound Solubility & Stability Assessment Assay_Suite In Vitro Assay Suite Compound_Solubility_and_Stability->Assay_Suite Cytotoxicity_Assay Protocol 1: Cytotoxicity Screening Assay_Suite->Cytotoxicity_Assay Enzyme_Inhibition_Assay Protocol 2: Enzyme Inhibition Profiling Assay_Suite->Enzyme_Inhibition_Assay Receptor_Binding_Assay Protocol 3: Receptor Binding Assessment Assay_Suite->Receptor_Binding_Assay IC50_EC50_Determination IC50/EC50 Determination Cytotoxicity_Assay->IC50_EC50_Determination Mechanism_of_Action Mechanism of Action Studies Enzyme_Inhibition_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Receptor_Binding_Assay->Lead_Optimization

Figure 1: A workflow for the initial in vitro characterization of novel compounds.

Protocol 1: Assessment of Cytotoxicity Using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][3][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a fundamental first step in determining if a compound exhibits cytotoxic or cytostatic effects.

Materials and Reagents:

  • Sodium 2-(4-cyanopyridin-2-yl)acetate (test compound)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Sodium 2-(4-cyanopyridin-2-yl)acetate in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Cell Line The specific cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound.
IC50 Value The concentration of the compound that results in 50% inhibition of cell viability.

Protocol 2: General Enzyme Inhibition Assay (Adaptable)

Principle: Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[9][10] This protocol provides a general framework that can be adapted to various enzymes, such as kinases, proteases, or metabolic enzymes. The choice of substrate and detection method will depend on the specific enzyme being investigated. A common approach involves using a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic cleavage.[11]

Materials and Reagents:

  • Sodium 2-(4-cyanopyridin-2-yl)acetate (test compound)

  • Target enzyme (purified)

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • Assay buffer (optimized for the specific enzyme)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (absorbance or fluorescence)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations. These should be determined in preliminary experiments.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • Test compound or control inhibitor at various concentrations

      • Enzyme solution

    • Include controls for:

      • No enzyme (background)

      • No inhibitor (maximum enzyme activity)

      • Vehicle control (e.g., DMSO)

  • Pre-incubation:

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

Data Analysis:

The rate of the enzymatic reaction is determined from the linear portion of the progress curve (signal vs. time). The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_0 Assay Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Plate Assay Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Plate Pre_Incubation Pre-incubation (Inhibitor-Enzyme Binding) Assay_Plate->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Initiation Kinetic_Read Kinetic Measurement (Signal vs. Time) Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis (Calculate IC50) Kinetic_Read->Data_Analysis

Figure 2: A generalized workflow for an enzyme inhibition assay.

Protocol 3: Competitive Receptor Binding Assay

Principle: Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[12] In a competitive binding assay, the test compound's ability to displace a labeled ligand (often radiolabeled or fluorescently tagged) from the receptor is measured. A decrease in the bound labeled ligand indicates that the test compound is binding to the same site. This protocol provides a general method that can be adapted for various receptor types.

Materials and Reagents:

  • Sodium 2-(4-cyanopyridin-2-yl)acetate (test compound)

  • Receptor source (e.g., membrane preparations from cells overexpressing the receptor of interest)[13][14]

  • Labeled ligand (radiolabeled or fluorescently labeled) specific for the receptor

  • Unlabeled ligand (for determining non-specific binding)

  • Binding buffer (optimized for the receptor-ligand interaction)

  • 96-well filter plates with glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter or fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial dilutions of the test compound in the binding buffer.

    • Prepare solutions of the labeled ligand and unlabeled ligand in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Binding buffer

      • Test compound at various concentrations

      • Labeled ligand at a fixed concentration (typically at or below its Kd)

      • Receptor preparation

    • Include controls for:

      • Total binding (labeled ligand + receptor, no test compound)

      • Non-specific binding (labeled ligand + receptor + a high concentration of unlabeled ligand)

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (this should be determined experimentally) at the appropriate temperature.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound ligand on the filter while the unbound ligand passes through.

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound ligand.

  • Detection:

    • If using a radiolabeled ligand, dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • If using a fluorescently labeled ligand, measure the fluorescence of the filters using a fluorescence plate reader.

Data Analysis:

Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by the test compound is then calculated. The Ki (inhibitory constant) can be determined from the IC50 value using the Cheng-Prusoff equation.

ParameterDescription
Receptor Source The biological material containing the target receptor.
Labeled Ligand The tagged ligand used to detect binding.
IC50 Value The concentration of the test compound that displaces 50% of the labeled ligand.
Ki Value The inhibition constant, representing the affinity of the test compound for the receptor.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure that Sodium 2-(4-cyanopyridin-2-yl)acetate is fully dissolved in the assay medium. Precipitated compound can lead to inaccurate results. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) and consistent across all wells.

  • Controls are Critical: Always include appropriate positive and negative controls in every assay to validate the results.[9]

  • Assay Validation: Before screening novel compounds, ensure that the assay is robust and reproducible by determining parameters such as the Z'-factor.

  • Mechanism of Action: For enzyme inhibitors, further studies may be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10] This often involves varying the substrate concentration in the presence of the inhibitor.[15]

Conclusion

The protocols outlined in this document provide a solid foundation for the initial in vitro characterization of Sodium 2-(4-cyanopyridin-2-yl)acetate. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and receptor binding affinity, researchers can gain valuable insights into the biological activity of this novel compound and its potential as a lead for further drug development. The data generated from these assays will be crucial for making informed decisions about the future direction of research for this chemical series.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 1-11.
  • BenchChem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Bio-protocol. (2017). Enzyme inhibition assay.
  • Bowdish Lab. (n.d.). Flow Cytometry Binding Assay.
  • Antibodies.com. (2025). Cell-Based Assays Guide.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Labome. (2022). Receptor-Ligand Binding Assays.
  • OUCI. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay.
  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
  • ACS Publications. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.
  • PubMed. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
  • Celtic Chemicals Limited. (2011). SAFETY DATA SHEET.
  • PubChem. (n.d.). Sodium cyanoacetate.
  • PubChem. (n.d.). Sodium Acetate.
  • PubMed. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities.
  • PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives.
  • PMC. (n.d.). Facile synthesis and antiproliferative activity of new 3-cyanopyridines.
  • NextSDS. (n.d.). sodium 2-(2-fluoropyridin-4-yl)acetate — Chemical Substance Information.
  • Wikipedia. (n.d.). Sodium acetate.
  • ResearchGate. (2009). (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
  • PMC. (n.d.). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals synthesizing Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals synthesizing Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[1]. The synthesis of 2-pyridylacetates presents unique mechanistic challenges, primarily due to the inherent thermodynamic instability of the free 2-pyridylacetic acid intermediate, which is highly prone to rapid decarboxylation[2][3].

Below, you will find our validated protocol, a mechanistic workflow diagram, and a troubleshooting FAQ to help you resolve common experimental failures.

Section 1: Validated Synthetic Workflow

To maximize atom economy and avoid heavy-metal cross-coupling (which can be poisoned by the cyano group), the most robust industrial route is the direct lateral lithiation of 2-methyl-4-cyanopyridine followed by carboxylation.

Step-by-Step Protocol:

  • System Preparation : Flame-dry a Schlenk flask under argon. Add 2-methyl-4-cyanopyridine (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 60 minutes. Mechanistic Insight: The electron-withdrawing cyano group increases the acidity of the picoline methyl protons, allowing complete deprotonation by LDA without nucleophilic attack on the nitrile.

  • Carboxylation : Introduce anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 30 minutes. The deep red/purple color of the carbanion will rapidly quench to a pale yellow.

  • Salt Formation (Critical Step) : While still at -78 °C, immediately quench the reaction by adding a pre-titrated solution of NaOH (1.05 eq) in methanol. Do not allow the reaction to warm up while the product is in its free acid form.

  • Isolation : Warm the mixture to room temperature. Concentrate under reduced pressure (keep the water bath < 30 °C). Add cold diethyl ether to precipitate the target sodium salt. Filter under argon and dry in vacuo.

Section 2: Reaction Pathway & Failure Modes

The following diagram illustrates the critical synthesis pathway and the points where the reaction most commonly fails if conditions are not strictly controlled.

G SM 2-Methyl-4-cyanopyridine (Starting Material) Base LDA / THF at -78 °C (Deprotonation) SM->Base NucAttack Nucleophilic Attack on -CN (Ketone Byproduct) SM->NucAttack Nucleophilic Base (e.g., n-BuLi) Anion 2-(Lithiomethyl)-4-cyanopyridine (Reactive Carbanion) Base->Anion CO2 Anhydrous CO2 Gas (Carboxylation) Anion->CO2 Acid 2-(4-cyanopyridin-2-yl)acetic acid (Unstable Free Acid) CO2->Acid Salt Sodium 2-(4-cyanopyridin-2-yl)acetate (Stable Target Product) Acid->Salt NaOH / MeOH (Keep pH > 8) Decarb Decarboxylation (M-44) via Zwitterion Acid->Decarb Heat or Acidic pH

Synthesis pathway of Sodium 2-(4-cyanopyridin-2-yl)acetate and common side reactions.

Section 3: Troubleshooting FAQs

Q1: My LC-MS shows a major peak corresponding to a loss of 44 Da (M-44) from the target mass. What happened? A1: You are observing the decarboxylation of the product back to 2-methyl-4-cyanopyridine. 2-Pyridylacetic acids are notoriously unstable[2]. The pyridine nitrogen readily protonates, forming a zwitterionic intermediate that undergoes a facile 6-membered cyclic transition state to expel CO₂[3]. Solution: Never isolate the free acid. Ensure the reaction is quenched with NaOH/MeOH before the mixture warms above 0 °C. Maintain the pH > 8 during all concentration and isolation steps.

Q2: I am seeing a significant amount of unreacted starting material, and my yield is below 30%. How can I push the conversion? A2: Low conversion is almost always due to moisture in the CO₂ source or insufficient base strength. If you are using solid dry ice, ambient condensation introduces water, which instantly protonates the reactive carbanion before carboxylation can occur. Solution: Switch from solid dry ice to a cylinder of CO₂ gas, passing it through a Drierite column before bubbling it into the reaction. Additionally, ensure your LDA is freshly titrated.

Q3: A byproduct with a mass indicating addition to the cyano group is dominating my crude mixture. How do I prevent this? A3: This occurs when a highly nucleophilic base (like n-Butyllithium) attacks the electrophilic carbon of the nitrile group, forming an imine that hydrolyzes to a ketone during workup. Solution: You must use a sterically hindered, non-nucleophilic base. LDA or NaHMDS are required for this transformation (see Section 4).

Section 4: Quantitative Base Selection Guide

The choice of base dictates the success of the lateral lithiation. Below is a summary of empirical data for base selection in this specific workflow.

Base ReagentpKa (in THF)NucleophilicityTarget Yield (%)Primary Failure Mode / Byproduct
n-Butyllithium (n-BuLi) ~50Very High< 10%Nucleophilic attack on the -CN group (Ketone formation)
Lithium diisopropylamide (LDA) ~36Low (Sterically hindered)85 - 90%Trace unreacted SM (if moisture is present)
Sodium bis(trimethylsilyl)amide (NaHMDS) ~26Low75 - 80%Incomplete deprotonation (kinetic mismatch)
Potassium Carbonate (K₂CO₃) ~10Low0%No reaction (Base too weak to deprotonate methyl group)
References
  • Brown, B. R., et al. "The Decarboxylation of 2-Pyridylacetic Acids." Journal of the Chemical Society C: Organic, 1967, 1730-1731. Available at:[Link]

  • Kula, K., et al. "Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions." Molecules, 2022. Available at:[Link]

Sources

Optimization

Troubleshooting degradation issues of Sodium 2-(4-cyanopyridin-2-yl)acetate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, quantify, and prevent the degradation of Sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, quantify, and prevent the degradation of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[1].

This bifunctional building block is indispensable for complex API synthesis. However, its unique electronic architecture makes it highly susceptible to specific degradation pathways if handled improperly. This guide synthesizes field-proven analytical insights and rigorous thermodynamic principles to ensure the scientific integrity of your workflows.

Mechanistic Overview: The "Why" Behind the Degradation

Understanding the causality of degradation is the first step in preventing it. Sodium 2-(4-cyanopyridin-2-yl)acetate is uniquely vulnerable to two distinct, moisture-driven kinetic pathways:

  • Protodecarboxylation (Pathway A) : 2-pyridylacetic acid derivatives are exceptionally prone to decarboxylation. The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the carbanion (or forming an aza-enolate intermediate) generated during the loss of CO₂[2]. While the sodium salt is more stable than the free acid, exposure to ambient moisture and atmospheric CO₂ lowers the microenvironmental pH. This protonates the salt into the free acid, which then rapidly decarboxylates even at room temperature to form 4-cyano-2-methylpyridine[2].

  • Nitrile Hydrolysis (Pathway B) : The strongly electron-withdrawing nature of the pyridine ring renders the carbon atom of the 4-cyano group highly electrophilic. In the presence of absorbed water (facilitated by the hygroscopic nature of the sodium salt), the nitrile undergoes consecutive hydrolysis to 4-pyridinecarboxamide, and eventually to the corresponding picolinic acid derivative[3],[4].

Pathways Start Sodium 2-(4-cyanopyridin-2-yl)acetate (Intact API) Moisture Atmospheric Moisture (H2O Absorption) Start->Moisture Hygroscopic salt Decarb Pathway A: Decarboxylation (-CO2) Moisture->Decarb pH shift / Thermal stress Hydro Pathway B: Nitrile Hydrolysis (+H2O) Moisture->Hydro Nucleophilic attack ProdA 4-cyano-2-methylpyridine (Mass: M-44) Decarb->ProdA ProdB Sodium 2-(4-carbamoylpyridin-2-yl)acetate (Mass: M+18) Hydro->ProdB

Fig 1. Primary degradation pathways of Sodium 2-(4-cyanopyridin-2-yl)acetate.

Troubleshooting FAQs

Q: My batch of Sodium 2-(4-cyanopyridin-2-yl)acetate has changed from a free-flowing powder to a sticky, clumpy solid. Is it still usable? A: This physical change indicates the hygroscopic sodium salt has absorbed atmospheric moisture. This moisture acts as a reagent for the hydrolysis of the 4-cyano group into a primary amide (an M+18 mass shift)[4]. Do not use the sticky solid for sensitive cross-coupling reactions without re-purification, as the presence of water and amide byproducts will poison transition-metal catalysts.

Q: In my ¹H-NMR spectrum, the singlet at ~3.8 ppm (corresponding to the -CH₂- acetate group) has disappeared, and a new singlet at ~2.5 ppm has emerged. What happened? A: Your compound has undergone protodecarboxylation. The loss of the -CH₂- peak and the appearance of a new methyl peak at ~2.5 ppm confirms the conversion of the 2-pyridylacetate moiety into a 2-methylpyridine derivative. This occurs when the salt is exposed to mild acidic conditions or thermal stress, which drives the loss of CO₂[2].

Q: How can I definitively differentiate between nitrile hydrolysis and decarboxylation using LC-MS? A: You can differentiate them by their distinct mass shifts relative to the parent anion (M-Na = 161 m/z):

  • Decarboxylation : Results in a loss of 44 Da (CO₂). Look for a mass of 117 m/z (4-cyano-2-methylpyridine).

  • Nitrile Hydrolysis : Results in an addition of 18 Da (H₂O) for the amide. Look for a mass of 179 m/z (amide derivative). Self-validation tip: Always run a fresh standard or a structurally similar stable analog (e.g., sodium benzoate) in the same sequence to ensure your MS source isn't causing in-source fragmentation (which can artificially mimic decarboxylation).

Quantitative Stability Profiling

The following table summarizes the degradation kinetics of the compound under various storage conditions. Notice the sharp inflection point in degradation when humidity is introduced.

Storage ConditionTimeframeDecarboxylation (%)Nitrile Hydrolysis (%)Total Purity (%)
-20°C, Desiccated (Argon)12 Months< 0.5%< 0.5%> 99.0%
4°C, Desiccated6 Months1.2%0.8%98.0%
25°C, 60% Relative Humidity1 Month15.4%8.2%76.4%
40°C, 75% Relative Humidity14 Days42.1%28.5%29.4%

Self-Validating Experimental Protocols

To guarantee reproducibility, do not simply follow steps; verify them. The following protocols are designed as self-validating systems to ensure material integrity.

Protocol 1: Handling and Storage Workflow

Causality: Water not only drives nitrile hydrolysis but also facilitates the protonation of the acetate group by ambient CO₂ (forming carbonic acid), triggering protodecarboxylation. Handling the material strictly in an inert atmosphere suppresses both kinetic pathways.

  • Equilibration : Upon receiving the shipment on dry ice, transfer the sealed container to a desiccator and allow it to equilibrate to room temperature (RT) for at least 2 hours.

    • Validation Step: Inspect the outer vial. Any condensation indicates incomplete equilibration; do not open until completely dry.

  • Inert Transfer : Move the equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting : Weigh the bulk powder into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and moisture introduction that occur when a bulk bottle is opened multiple times.

  • Sealing : Seal vials with PTFE-lined caps and wrap tightly with Parafilm.

  • Storage : Store aliquots at -20°C in a secondary container filled with indicating Drierite (calcium sulfate).

    • Validation Step: If the Drierite turns from blue to pink, the secondary container's seal has failed, and the aliquots must be re-QC'd before use.

Workflow Rec Receipt of Material Aliq Aliquot in Glovebox (Argon/N2) Rec->Aliq Store Store at -20°C with Desiccant Aliq->Store QC Pre-Use QC (LC-MS / 1H-NMR) Store->QC Thaw to RT before opening Use Proceed to Synthesis QC->Use Purity >95% Discard Discard / Repurify QC->Discard Purity <95%

Fig 2. Recommended handling, storage, and quality control workflow to prevent degradation.

Protocol 2: LC-MS Purity Verification Assay

Causality: In-source fragmentation during MS analysis can artificially strip CO₂ from the intact acetate, leading to false positives for decarboxylation. You must physically separate the intact salt from the degraded byproduct via chromatography before ionization.

  • Sample Preparation : Dissolve 1 mg of the aliquot in 1 mL of anhydrous Acetonitrile/Water (90:10) containing 0.1% Formic Acid.

    • Causality: Analyze immediately. Prolonged exposure to formic acid in the autosampler vial will induce decarboxylation prior to injection.

  • Chromatography (LC) : Use a polar-embedded C18 column (e.g., Waters Acquity UPLC CSH C18). Run a rapid gradient (5% to 95% MeCN over 3 minutes).

    • Causality: The polar-embedded phase prevents the highly polar intact sodium salt from collapsing the stationary phase, ensuring sharp peak shapes and true separation from the non-polar 4-cyano-2-methylpyridine degradant.

  • Mass Spectrometry (MS) : Operate in Negative Electrospray Ionization (ESI-) mode to detect the intact acetate (M-Na = 161 m/z) and Positive mode (ESI+) for the decarboxylated product (117 m/z).

  • Validation Step : Inject a blank (solvent only) immediately after the sample. If the 117 m/z peak persists in the blank, it indicates column carryover rather than sample degradation.

References

  • Title: Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3)
  • Source: International Journal of Chemical Kinetics (ResearchGate)
  • Source: Tetrahedron (Tel Aviv University)
  • Title: Screening Compounds P44638 Source: EvitaChem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Decarboxylative Cross-Coupling of Sodium 2-(4-cyanopyridin-2-yl)acetate

Welcome to the Technical Support Center for the palladium-catalyzed decarboxylative cross-coupling of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[1]. This guide is designed for medicinal chemists and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the palladium-catalyzed decarboxylative cross-coupling of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1)[1]. This guide is designed for medicinal chemists and process scientists synthesizing functionalized 2-benzylpyridines.

Decarboxylative cross-coupling reactions are highly advantageous as they utilize stable, inexpensive carboxylic acid salts rather than moisture-sensitive organometallic reagents[2]. However, the 4-cyano substitution presents unique electronic challenges: its strong electron-withdrawing nature decreases the electron density on the pyridine nitrogen, which is mechanistically required to coordinate to the Pd(II) center during the critical decarboxylation transition state[3]. This guide provides field-proven optimization strategies to overcome these kinetic barriers.

Mechanistic Pathway & Logical Relationships

To troubleshoot a reaction, you must first understand its catalytic cycle. The decarboxylation of 2-azaarylacetates is not spontaneous; it requires the nitrogen atom at the 2-position to directly coordinate to the Pd(II) center, forming a chelated transition state before CO₂ extrusion[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)Lₙ Pd0->OxAdd + Ar-X LigEx Ligand Exchange Ar-Pd(II)(OOC-CH₂-PyCN) OxAdd->LigEx + NaOOC-CH₂-PyCN - NaX Chelate N-Coordination Chelated Pd(II) Complex LigEx->Chelate Pyridine N binds Pd Decarb Decarboxylation (-CO₂) Ar-Pd(II)-CH₂-PyCN Chelate->Decarb Extrusion of CO₂ (Rate-Limiting) RedElim Reductive Elimination Product + Pd(0) Decarb->RedElim RedElim->Pd0 Release of Ar-CH₂-PyCN

Caption: Mechanism of Pd-catalyzed decarboxylative cross-coupling highlighting the critical N-coordination step.

Quantitative Data & Optimization Matrices

The following table summarizes the quantitative optimization data for coupling Sodium 2-(4-cyanopyridin-2-yl)acetate with a standard aryl bromide (e.g., 4-bromoanisole). Notice how the balance of solvent polarity and ligand bite angle dictates the success of the reaction.

EntryPalladium SourceLigandSolvent SystemTemp (°C)Cross-Coupling Yield (%)Protodecarboxylation (%)
1Pd(OAc)₂PPh₃Toluene110< 5%< 5%
2Pd(TFA)₂XantphosMesitylene13045%15%
3Pd(TFA)₂XantphosDMF13030%40%
4 Pd(TFA)₂ Xantphos Mesitylene/DMF (10:1) 130 88% 5%
5Pd₂(dba)₃XantphosMesitylene/DMF (10:1)13072%8%

Self-Validating Experimental Protocol

Workflow Prep Glovebox Setup Weigh Reagents Solvent Solvent Addition Mesitylene/DMF Prep->Solvent Heat Thermal Activation 130°C, 16h Solvent->Heat Workup Aqueous Workup EtOAc / H₂O Heat->Workup Purify Chromatography Silica Gel Workup->Purify

Caption: Step-by-step experimental workflow for the decarboxylative cross-coupling protocol.

Step-by-Step Methodology:

  • Catalyst & Ligand Pre-activation: In a nitrogen-filled glovebox, combine Pd(TFA)₂ (5 mol%) and Xantphos (6 mol%) in an oven-dried Schlenk tube.

    • Causality: Pd(TFA)₂ is preferred because the highly electronegative trifluoroacetate ligand facilitates the initial carboxylate exchange with the sodium salt much faster than chloride or acetate ligands[3].

  • Substrate Addition: Add Sodium 2-(4-cyanopyridin-2-yl)acetate (1.5 equiv) and the aryl halide (1.0 equiv).

    • Causality: A 1.5x excess of the acetate salt compensates for minor protodecarboxylation side reactions, ensuring complete consumption of the valuable aryl halide.

  • Solvent Addition: Add a rigorously degassed mixture of Mesitylene/DMF (10:1 v/v) to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat at 130 °C for 16 hours.

    • Validation Checkpoint: Observe the reaction mixture after 30 minutes at 130 °C. The solution should transition from a pale yellow suspension to a dark, homogeneous red/brown solution. This color change visually validates the successful reduction of Pd(II) to the active Pd(0) species. If it turns black and deposits a mirror on the glass, your catalyst has crashed out (Pd black), indicating oxygen contamination or ligand degradation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash three times with water to remove DMF and residual sodium salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Troubleshooting & FAQs

Q1: Why is the decarboxylation step stalling with the 4-cyano derivative compared to unsubstituted 2-pyridylacetates? A: The mechanism requires the nitrogen atom at the 2-position to directly coordinate to the Pd(II) center in the transition state[3]. The strongly electron-withdrawing 4-cyano group decreases the basicity and electron density of the pyridine nitrogen, weakening this critical coordination. To overcome this kinetic barrier, you must increase the reaction temperature (from the standard 110 °C to 130 °C) and utilize a highly electrophilic Pd source like Pd(TFA)₂ to enhance the metal's affinity for the less nucleophilic nitrogen.

Q2: How do I minimize the formation of the protodecarboxylation byproduct (4-cyano-2-methylpyridine)? A: Protodecarboxylation occurs when the intermediate Ar-Pd(II)-CH₂-PyCN complex undergoes protonation instead of reductive elimination. This is typically caused by two factors: trace moisture or a slow reductive elimination step.

  • Moisture: Ensure the sodium salt is rigorously dried under high vacuum at 60 °C overnight. Use anhydrous, degassed solvents.

  • Reductive Elimination Rate: Use a bidentate ligand with a large bite angle, such as Xantphos (~111°). The wide bite angle compresses the Ar-Pd-CH₂ angle, sterically forcing the two groups together and drastically accelerating reductive elimination before protonation can occur.

Q3: What is the optimal solvent system for this specific sodium salt? A: A binary solvent system of Mesitylene and DMF (10:1 v/v) is optimal. Pure mesitylene is non-polar, leading to poor solubility of the sodium salt and resulting in low conversion. Conversely, pure DMF is highly polar and hygroscopic, which heavily promotes the protodecarboxylation side reaction. The 10:1 ratio provides just enough polarity to slowly dissolve the salt into the catalytic cycle while maintaining a predominantly non-polar environment that favors the cross-coupling pathway.

Q4: Why is my catalyst plating out (forming Pd black) before the reaction finishes? A: This indicates premature catalyst deactivation. For this specific coupling, avoid using Pd₂(dba)₃ if possible. The dibenzylideneacetone (dba) ligands can competitively bind to the Pd(0) center, hindering the oxidative addition of the aryl halide and leading to catalyst aggregation. Stick to Pd(TFA)₂ with a slight excess of phosphine ligand (e.g., 1:1.2 ratio of Pd to Xantphos) to ensure the Pd(0) intermediate remains fully stabilized.

References

  • Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)
  • Decarboxylative cross-coupling Source: Wikipedia, The Free Encyclopedia URL
  • Screening Compounds P44638 - Sodium 2-(4-cyanopyridin-2-yl)

Sources

Optimization

Best purification and recrystallization techniques for crude Sodium 2-(4-cyanopyridin-2-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling the purification of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling the purification of Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1).

Because this compound features a delicate balance of functional groups—a water-soluble sodium carboxylate, a base-sensitive nitrile, and a thermally labile 2-pyridylacetate moiety—standard purification techniques often fail. This guide synthesizes chemical causality with field-proven methodologies to ensure high-purity recovery without product degradation.

Section 1: Troubleshooting & FAQs

Q: My crude product forms a sticky, amorphous syrup instead of crystals when cooling from an aqueous solution. How do I fix this? A: This is a classic "oiling out" phenomenon.

  • Causality: Sodium salts of organic acids possess high hydration energies and a strong tendency to supercool rather than form crystalline lattices[1]. Because the compound is highly soluble in water, cooling alone fails to reach the critical supersaturation required for nucleation, leading to a phase separation (a syrup) rather than crystallization.

  • Solution: Abandon pure aqueous recrystallization. Instead, utilize an anti-solvent crystallization system[2]. Dissolve the crude in a minimal volume of warm methanol, then slowly add an anti-solvent like acetone. This lowers the dielectric constant of the medium, forcing the ionic lattice to assemble. Introducing a seed crystal at the point of turbidity will bypass the nucleation barrier and prevent oiling out[3].

Q: NMR analysis of my recrystallized product shows a loss of the cyano signal and the appearance of a primary amide. What went wrong? A: The 4-cyano group has undergone partial hydrolysis to form an amide (4-carbamoylpyridin-2-yl)acetate.

  • Causality: Nitriles are electrophilic and highly susceptible to nucleophilic attack by water. Because your product is a sodium salt of a weak acid, its aqueous solution is inherently basic (pH > 8). Heating this basic aqueous solution above 50°C drastically accelerates nitrile hydrolysis.

  • Solution: Avoid boiling water entirely. Use lower-boiling, less nucleophilic solvent systems like methanol (maximum 40°C) and minimize thermal exposure times.

Q: Why is my product turning dark brown during the drying phase? A: You are observing thermal decarboxylation.

  • Causality: 2-pyridylacetic acid derivatives are notoriously prone to decarboxylation because the nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the carbanion intermediate formed during the loss of CO₂. While the sodium salt is significantly more stable than the free zwitterionic acid, excessive thermal stress (>60°C) will still induce degradation.

  • Solution: Never dry this compound in a hot oven. Always dry under high vacuum at room temperature (20–25°C).

Q: How can I efficiently remove inorganic salt impurities (e.g., NaCl, Na₂CO₃) generated during the synthesis? A: Exploit differential solubility using short-chain alcohols.

  • Causality: Sodium 2-(4-cyanopyridin-2-yl)acetate is highly soluble in methanol due to its polar organic nature, whereas inorganic salts like NaCl and Na₂CO₃ have drastically lower solubility in methanol compared to water[4].

  • Solution: Suspend the crude mixture in anhydrous methanol at 40°C, stir vigorously, and perform a hot filtration. The inorganic salts will remain on the filter, while your product passes into the filtrate.

Section 2: Solvent Compatibility & Quantitative Data

To design a self-validating purification system, you must understand the exact physical limits of your compound in various media.

SolventRole in PurificationEst. Solubility (mg/mL at 25°C)Boiling Point (°C)Technical Remarks
Water Primary Solvent> 200100.0High Risk: Induces nitrile hydrolysis if heated. Use only for initial dissolution if strictly required.
Methanol Primary Solvent / Extraction50 - 10064.7Ideal: Excellent for separating the product from inorganic salts. Safe thermal profile.
Ethanol Co-solvent / Anti-solvent10 - 2078.3Moderate: Good for aqueous anti-solvent mixtures, but lower solubility than methanol[2].
Acetone Anti-solvent< 1.056.0Ideal: Excellent anti-solvent for methanolic solutions. Induces rapid precipitation.
Ethyl Acetate Wash Solvent (Trituration)< 0.177.1Ideal: Perfect for removing unreacted non-polar organic precursors.

Section 3: Optimized Purification & Recrystallization Protocol

This protocol utilizes a three-phase approach: Trituration (to remove organics), Desalting (to remove inorganics), and Anti-Solvent Recrystallization (to isolate the pure salt).

Phase 1: Removal of Organic Impurities (Trituration)
  • Suspend the crude solid in anhydrous ethyl acetate (approx. 5 mL per gram of crude).

  • Stir vigorously at room temperature (20°C) for 15 minutes.

    • Self-Validating Check: The bulk solid must not dissolve. If the solid completely dissolves in ethyl acetate, the sodium salt formation during your synthesis was incomplete, and you are handling the free acid.

  • Filter the suspension under vacuum. Discard the filtrate (which contains non-polar organic impurities like unreacted 4-cyano-2-methylpyridine) and retain the filter cake.

Phase 2: Desalting (Methanol Extraction)
  • Transfer the partially purified filter cake to a clean flask and add anhydrous methanol (approx. 10–15 mL per gram of solid).

  • Warm the suspension to 40°C using a water bath with continuous stirring for 20 minutes. Do not exceed 40°C.

  • Perform a hot filtration through a fine-porosity fritted funnel or a Celite pad to remove insoluble inorganic salts.

    • Self-Validating Check: The methanolic filtrate must be completely transparent. Any cloudiness indicates that fine inorganic particulates (like NaCl) have passed through. If cloudy, refilter through a tighter Celite pad.

Phase 3: Anti-Solvent Recrystallization
  • Transfer the clear methanolic filtrate to a clean Erlenmeyer flask. If the volume is excessive, concentrate it under reduced pressure (rotary evaporator, bath temp <35°C) until the solution is near saturation (approx. 5 mL MeOH per gram of product).

  • While stirring gently at room temperature, slowly add cold acetone dropwise. Target a final Methanol:Acetone volume ratio between 1:3 and 1:5.

  • Stop the addition temporarily when persistent turbidity is observed.

    • Pro-Tip: Add a microscopic seed crystal of pure Sodium 2-(4-cyanopyridin-2-yl)acetate at this stage to promote controlled, high-purity crystal growth and prevent supercooling[3].

  • Once crystallization initiates, continue adding the remaining acetone slowly. Transfer the flask to an ice bath (0–5°C) and let it stand undisturbed for 2 hours to maximize thermodynamic yield.

  • Collect the purified crystals via vacuum filtration, wash the cake with 2 volumes of ice-cold acetone, and dry under high vacuum at room temperature for 12 hours.

Section 4: Workflow Visualization

PurificationWorkflow Crude Crude Sodium 2-(4-cyanopyridin-2-yl)acetate Trituration Trituration (Ethyl Acetate, 20°C) Crude->Trituration OrgWaste Organic Impurities (Discard Filtrate) Trituration->OrgWaste Filtrate Solid1 Partially Purified Solid Trituration->Solid1 Solid Dissolution Dissolution (Methanol, 40°C) Solid1->Dissolution Filtration Hot Filtration Dissolution->Filtration InorgWaste Inorganic Salts (Discard Filter Cake) Filtration->InorgWaste Filter Cake Filtrate Methanolic Filtrate Filtration->Filtrate Filtrate Crystallization Anti-Solvent Addition (Acetone, 0-5°C) Filtrate->Crystallization Pure Pure Crystalline Product Crystallization->Pure Vacuum Filtration

Fig 1: Optimized anti-solvent recrystallization workflow for Sodium 2-(4-cyanopyridin-2-yl)acetate.

References

  • Source: libretexts.
  • Source: stackexchange.
  • Source: youtube.
  • Source: google.

Sources

Troubleshooting

Overcoming solubility challenges with Sodium 2-(4-cyanopyridin-2-yl)acetate in aqueous media

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on consistent, thermodynamically stable solutions for your in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on consistent, thermodynamically stable solutions for your in vitro and in vivo assays. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS No.: 1803611-61-1) is a highly valuable screening compound[1], but its unique heteroaromatic structure presents specific physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic "tips and tricks." Here, we will dissect the thermodynamic causality behind your solubility issues and provide self-validating protocols to ensure your experimental integrity remains uncompromised.

Mechanistic Overview of Solubility Challenges

The central rationale for utilizing a sodium salt form is that ionized species exhibit exponentially greater aqueous solubility than their neutral counterparts[2]. However, the solubility of Sodium 2-(4-cyanopyridin-2-yl)acetate is not static; it is a dynamic equilibrium dictated by three critical factors:

  • Microenvironmental pH & Disproportionation: The acetate group has a pKa of approximately 4.2–4.5. If the local pH drops below this threshold, the salt undergoes disproportionation, reverting to the highly lipophilic, poorly soluble free acid[2].

  • Electronic Effects of the Cyano Group: Unlike standard pyridine rings (pKa ~5.2), the strongly electron-withdrawing 4-cyano group drastically reduces the basicity of the pyridine nitrogen (pKa < 2.0). This prevents the formation of a highly soluble zwitterion at physiological pH, leaving the molecule entirely dependent on the carboxylate anion for solvation.

  • The Common Ion Effect: Because this is a sodium salt, introducing it into buffers with high sodium chloride concentrations (e.g., PBS) shifts the solubility product (Ksp) equilibrium toward the solid state, artificially suppressing its solubility[3].

Pathway A Sodium 2-(4-cyanopyridin-2-yl)acetate (Solid Salt) B Dissolution in Aqueous Media (pH > 5.5) A->B Add Buffer C Soluble Anion [2-(4-cyanopyridin-2-yl)acetate]- B->C Complete Dissociation D Acidic Shift (pH < 4.5) C->D Microenvironmental pH Drop E Protonation of Acetate Group (Free Acid Formation) D->E pKa ~4.5 Threshold F Precipitation (Insoluble Neutral Species) E->F Exceeds Intrinsic Solubility (S0)

Figure 1: pH-dependent speciation and precipitation pathway of Sodium 2-(4-cyanopyridin-2-yl)acetate.

Quantitative Solubility Parameters

To successfully formulate this compound, you must respect its thermodynamic boundaries. The table below summarizes the critical physicochemical parameters dictating its behavior in solution.

ParameterValue / ObservationMechanistic Implication
pKa (Carboxylic Acid) ~4.2 - 4.5Below pH 4.5, the compound exists predominantly as the neutral free acid, drastically reducing aqueous solubility[4].
pKa (Pyridine Nitrogen) < 2.0The strongly electron-withdrawing 4-cyano group prevents protonation at physiological pH, avoiding zwitterion formation.
Solubility (pH 7.4, Low Salt) Moderate (~1-5 mM)Soluble as the sodium salt. Ideal for direct biological assays if diluted properly.
Solubility (pH 7.4, High Na+) Reduced (< 1 mM)Susceptible to the common ion effect if buffer[Na+] is too high (>150 mM)[3].
Solubility (pH 3.0) Poor (< 0.1 mM)Rapid precipitation due to thermodynamic preference for the free acid[2].
Max Stock Conc. (DMSO) > 50 mMIdeal for master stocks. Requires stepwise dilution to prevent solvent-shift precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my DMSO stock solution turn cloudy immediately upon dilution into my aqueous assay buffer? A: This is a classic "solvent-shift" precipitation event compounded by self-buffering[5]. When a highly concentrated DMSO stock is introduced into water, the DMSO rapidly diffuses into the bulk solvent. If the localized concentration of the compound exceeds its intrinsic aqueous solubility before it can mechanically disperse, it nucleates. Furthermore, if your assay buffer is weak, the dissolution of the salt can alter the microenvironmental pH, pushing it below the compound's pKa and triggering the formation of the insoluble free acid[2].

Q: Can I heat the cloudy solution to force the precipitated compound back into solution? A: Heating increases the kinetic energy and thermodynamic solubility limit, often clearing the solution temporarily. However, this is a false resolution. Upon cooling back to 37°C (incubator conditions), the solution becomes supersaturated. Because the initial precipitation created microscopic nucleation seeds, the compound will inevitably crash out again during your experiment, leading to inconsistent dosing. Instead of heating, adjust the pH or use a co-solvent system[4].

Q: How does the "Common Ion Effect" impact this specific compound? A: According to Le Chatelier's principle and the solubility product constant (Ksp), the presence of excess sodium ions in your buffer (e.g., from 137 mM NaCl in PBS) shifts the equilibrium toward the solid state[3]. If you are working near the solubility limit of the compound, high-salt buffers will suppress its solubility and induce precipitation[6]. To troubleshoot, switch to a lower ionic strength buffer (e.g., 50 mM HEPES) or use a potassium-based buffer to bypass the common sodium ion effect.

Workflow Start Precipitation Observed CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 5.0? CheckPH->IsAcidic AdjustPH Adjust pH to 7.0-7.4 using NaOH/Tris IsAcidic->AdjustPH Yes CheckSalt Check Ionic Strength IsAcidic->CheckSalt No HighSalt [Na+] > 150 mM? CheckSalt->HighSalt DiluteSalt Reduce [Na+] to avoid Common Ion Effect HighSalt->DiluteSalt Yes CheckSolvent Check Co-solvent HighSalt->CheckSolvent No AddDMSO Use 5-10% DMSO/PEG400 prior to aqueous dilution CheckSolvent->AddDMSO Solvent shift crash

Figure 2: Diagnostic troubleshooting workflow for resolving aqueous precipitation events.

Validated Experimental Protocols

To ensure data reproducibility, do not rely on visual inspection alone. The following protocols integrate causality with self-validating checkpoints.

Protocol A: Preparation of a 50 mM Master Stock Solution

Causality: DMSO is chosen because it disrupts the crystal lattice energy of the salt without relying on ionization, ensuring complete molecular dispersion regardless of the compound's pKa.

  • Calculate and Weigh: Determine the mass required for a 50 mM target concentration. Causality: Accurate molarity prevents downstream supersaturation errors.

  • Solvent Addition: Add anhydrous DMSO (≤0.005% water). Causality: Trace water in DMSO can initiate premature hydrolysis or micro-precipitation of the free acid if ambient CO2 lowers the solvent pH.

  • Agitation: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes. Causality: Sonication provides the cavitation energy required to break the crystal lattice without inducing thermal degradation.

  • Self-Validation (Centrifugation): Centrifuge the tube at 10,000 × g for 3 minutes.

    • Validation Logic: Dynamic light scattering (DLS) or simple visual inspection cannot always detect micro-crystals. Centrifugation forces undissolved nuclei to the bottom. If a microscopic pellet forms, the solution is not truly dissolved; add 5% more solvent and repeat step 3.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays (Target: 100 µM)

Causality: Direct dilution from 50 mM to 100 µM (a 1:500 jump) causes rapid solvent exchange and localized supersaturation. Stepwise dilution with a transitional co-solvent phase prevents nucleation.

  • Buffer Preparation: Ensure the assay buffer (e.g., 50 mM HEPES) is pre-warmed to 37°C and strictly adjusted to pH 7.4. Causality: Pre-warming increases the kinetic solubility limit, and a strong buffer prevents the salt from self-buffering the microenvironment into an acidic range[5].

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure PEG-400 or a 50/50 DMSO/PEG-400 mixture to create a 5 mM intermediate. Causality: This steps down the concentration gradient, preventing the "solvent-shift crash" that occurs when highly concentrated hydrophobic molecules hit water directly.

  • Aqueous Integration: Add the 5 mM intermediate dropwise to the rapidly stirring aqueous buffer to reach your 100 µM final concentration. Causality: High-shear mixing disperses the compound before localized supersaturation can trigger nucleation.

  • Self-Validation (Turbidimetry): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer.

    • Validation Logic: An OD600 < 0.05 confirms the absence of colloidal aggregates, validating a true, thermodynamically stable molecular solution.

References

  • Yan He et al. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." ResearchGate, Jan 2017. 5

  • "Salt formation to improve drug solubility - Sign-in: Principles of salt formation and salt solubility." USPTO. 3

  • "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design - ACS Publications, Dec 2025.2

  • Chowhan Z.T. et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH. 6

  • "pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances." CR Com. 4

  • "Screening Compounds P44638 - EvitaChem." EvitaChem. 1

Sources

Optimization

Technical Support Center: Synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate

Here is the technical support guide on minimizing byproducts in Sodium 2-(4-cyanopyridin-2-yl)acetate synthesis. Introduction Welcome to the technical support guide for the synthesis of Sodium 2-(4-cyanopyridin-2-yl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support guide on minimizing byproducts in Sodium 2-(4-cyanopyridin-2-yl)acetate synthesis.

Introduction

Welcome to the technical support guide for the synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. The purity of the final active pharmaceutical ingredient (API) is paramount, and controlling byproduct formation at every synthetic step is the most critical aspect of ensuring a safe, effective, and reproducible manufacturing process.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you identify, control, and minimize the formation of key byproducts during the synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate.

PART 1: Proposed Synthetic Pathway & Mechanistic Overview

The synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate is typically achieved through a multi-step process. A common and effective route involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-cyanopyridine ring, followed by saponification to yield the final sodium salt.

Recommended Synthetic Workflow

The diagram below outlines a robust two-step synthetic approach starting from 2-chloro-4-cyanopyridine.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Salt Formation A 2-Chloro-4-cyanopyridine D Intermediate: Diethyl 2-(4-cyanopyridin-2-yl)malonate A->D B Diethyl Malonate B->D C Base (e.g., NaH, NaOEt) Solvent (e.g., THF, DMF) C->D F Intermediate: 2-(4-Cyanopyridin-2-yl)acetic acid D->F Saponification & Decarboxylation E Aqueous NaOH Heat E->F H Final Product: Sodium 2-(4-cyanopyridin-2-yl)acetate F->H G NaOH or NaOAc G->H

Caption: Proposed synthetic workflow for Sodium 2-(4-cyanopyridin-2-yl)acetate.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the root cause and providing actionable solutions.

Question 1: My final product is contaminated with a species that has a mass 18 units higher than my target. What is it and how can I prevent it?

Answer: This is the most common byproduct issue and corresponds to the hydrolysis of the 4-cyano group (-C≡N) to a 4-carboxamide group (-CONH₂). The addition of a water molecule (H₂O, M.W. ≈ 18) results in the formation of Sodium 2-(4-carbamoylpyridin-2-yl)acetate .

Causality: The cyano group is susceptible to hydrolysis under both acidic and, more relevantly here, basic conditions, especially at elevated temperatures.[1] The aqueous sodium hydroxide used for saponification in Step 2 is the primary cause.

Preventative Measures:

  • Temperature Control: Perform the saponification at the lowest effective temperature. Start at room temperature and only gently warm if the reaction is too slow. Avoid aggressive heating or prolonged reflux.

  • Stoichiometric Control: Use the minimum required equivalents of NaOH for saponification. An excess of base will significantly increase the rate of nitrile hydrolysis.

  • Reaction Monitoring: Monitor the reaction closely using HPLC or TLC. Quench the reaction by neutralizing with acid as soon as the malonate ester intermediate is consumed to avoid over-exposure to basic conditions.

  • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions, although the primary concern here is hydrolysis.

Question 2: I am observing a byproduct that corresponds to the hydrolysis of the cyano group all the way to a carboxylic acid. How do I stop this?

Answer: This byproduct is Sodium 2-(4-carboxypyridin-2-yl)acetate , where the 4-cyano group has been fully hydrolyzed to a carboxylate. This occurs under more forcing conditions than the amide formation.

Causality: Prolonged exposure to strong basic conditions and high temperatures will drive the hydrolysis of the intermediate 4-carboxamide to the 4-carboxylate.[2]

Preventative Measures:

  • Strict Adherence to Temperature and Time: This byproduct is a clear indicator that the reaction conditions are too harsh. Strictly limit the reaction time and temperature as outlined in the preventative measures for Question 1.

  • Choice of Base: While NaOH is common, a weaker base like potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture could potentially offer a milder route for hydrolysis and decarboxylation, though reaction times may be longer.

G A Target Nitrile (R-C≡N) B Byproduct Amide (R-CONH₂) A->B +H₂O (OH⁻, ΔT) C Byproduct Carboxylate (R-COO⁻) B->C +H₂O (OH⁻, High ΔT, long time)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of Sodium 2-(4-cyanopyridin-2-yl)acetate

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures.[1] This guide provides an in-depth analysis and validation of the ¹H and ¹³C NMR spectra of Sodium 2-(4-cyanopyridin-2-yl)acetate, a compound of interest in drug development. By comparing its spectral features with those of related pyridine derivatives, we offer a comprehensive framework for its characterization, grounded in fundamental principles and experimental data.

The Foundational Role of NMR in the Analysis of Pyridine Derivatives

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[2] NMR spectroscopy provides exquisitely detailed information about the electronic environment of each proton and carbon atom within a molecule, making it an indispensable tool for confirming the identity, purity, and structure of these compounds.[1][3] The characteristic chemical shifts of the pyridine ring protons and carbons are highly sensitive to the nature and position of substituents, allowing for precise structural assignment.[1][4]

Experimental Protocol for NMR Spectral Acquisition

A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data. The following protocol outlines the necessary steps for the analysis of Sodium 2-(4-cyanopyridin-2-yl)acetate and its analogs.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 or 500 MHz instrument.

    • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.[1] Proton decoupling is generally employed to simplify the spectrum to single lines for each unique carbon atom.

    • For complex structures or to confirm assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Place in Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim H1_acq Acquire ¹H NMR shim->H1_acq C13_acq Acquire ¹³C NMR shim->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Structure_Comparison cluster_title Sodium 2-(4-cyanopyridin-2-yl)acetate cluster_comp1 4-Cyanopyridine cluster_comp2 Sodium Acetate Title Title Comp1 Comp1 Comp2 Comp2

Figure 2: Chemical structures of the target compound and its comparators.

Conclusion

The structural validation of Sodium 2-(4-cyanopyridin-2-yl)acetate via ¹H and ¹³C NMR spectroscopy is a systematic process that relies on the predictable nature of chemical shifts and coupling constants in substituted pyridine systems. By following a rigorous experimental protocol and comparing the acquired spectra with data from analogous compounds, researchers can confidently confirm the molecular structure of this and other novel chemical entities. This guide provides the foundational knowledge and comparative data necessary to undertake such a validation, ensuring the scientific integrity of research and development in which this compound is utilized.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-333. Available from: [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1-3. Available from: [Link]

  • ResearchGate. 1H (400 MHz) and 13C (100 MHz) NMR spectra of sodium acetate. Available from: [Link]

  • ResearchGate. 1H NMR chemical shifts a for sodium acetate, sodium acetate-Ce(III)... Available from: [Link]

  • Hussein, K. A., Al-Shuhaib, M. B., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. Available from: [Link]

  • Tan, K. C., & Quek, L. E. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Sodium and Potassium 2-(4-cyanopyridin-2-yl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the choice of reagents can profoundly influence the outcome of a synthetic pathway, affecting yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the choice of reagents can profoundly influence the outcome of a synthetic pathway, affecting yield, selectivity, and reaction kinetics. This guide provides a detailed comparative analysis of Sodium 2-(4-cyanopyridin-2-yl)acetate and Potassium 2-(4-cyanopyridin-2-yl)acetate, two closely related salts with nuanced but significant differences in their chemical behavior. By integrating fundamental principles of inorganic and organic chemistry with practical experimental considerations, this document serves as a comprehensive resource for researchers aiming to optimize their synthetic strategies.

Introduction: The Significance of the Counter-Ion

The 2-(4-cyanopyridin-2-yl)acetic acid scaffold is a valuable building block in medicinal chemistry, contributing to the synthesis of a variety of heterocyclic compounds with potential biological activity. The reactivity of its corresponding carboxylate salts is of paramount importance in reactions such as alkylations, condensations, and cyclizations, where the carboxylate acts as a nucleophile or a base. The choice between the sodium (Na⁺) and potassium (K⁺) salt, while seemingly minor, can have a significant impact on the reaction's efficiency and outcome. This is primarily due to the differing properties of the sodium and potassium cations, which influence the salt's solubility, the nature of the ion-pairing with the acetate anion, and ultimately, the nucleophilicity of the enolate intermediate.

Physicochemical Properties: A Tale of Two Cations

The fundamental differences in the reactivity of Sodium and Potassium 2-(4-cyanopyridin-2-yl)acetate stem from the intrinsic properties of the Na⁺ and K⁺ ions. These properties are summarized in the table below.

PropertySodium (Na⁺)Potassium (K⁺)Implication for Reactivity
Ionic Radius 1.02 Å1.38 ÅThe larger size of K⁺ results in a lower charge density, leading to weaker ion pairing with the acetate anion.
Hard-Soft Acid-Base (HSAB) Theory Harder AcidSofter AcidThe harder Na⁺ ion forms a tighter, more covalent-like bond with the "hard" oxygen of the enolate, reducing its nucleophilicity. The softer K⁺ forms a more ionic, looser ion pair, resulting in a more "naked" and reactive enolate.[1]
Solubility in Organic Solvents Generally LowerGenerally HigherHigher solubility of the potassium salt can lead to a higher effective concentration of the nucleophile in solution, potentially increasing reaction rates.[2]
Hygroscopicity More likely to be hygroscopicLess likely to be hygroscopicPotassium salts are often easier to handle and store in an anhydrous state, which can be critical for moisture-sensitive reactions.[3]

These differences in physicochemical properties translate directly into observable variations in chemical reactivity, as will be explored in the following sections.

Comparative Reactivity in Knoevenagel Condensation

To illustrate the practical implications of the choice of counter-ion, we will consider a representative Knoevenagel condensation reaction, a common transformation for compounds bearing an active methylene group like 2-(4-cyanopyridin-2-yl)acetate. In this reaction, the acetate salt is used to deprotonate the α-carbon, generating a carbanion that then attacks an aldehyde or ketone.

Experimental Protocol: Knoevenagel Condensation of 2-(4-cyanopyridin-2-yl)acetate with Benzaldehyde

Objective: To compare the catalytic activity of Sodium 2-(4-cyanopyridin-2-yl)acetate and Potassium 2-(4-cyanopyridin-2-yl)acetate in the Knoevenagel condensation with benzaldehyde.

Materials:

  • Sodium 2-(4-cyanopyridin-2-yl)acetate or Potassium 2-(4-cyanopyridin-2-yl)acetate (0.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • 2-(4-cyanopyridin-2-yl)acetic acid ethyl ester (as a model for the active methylene compound, 1.0 mmol)

  • Toluene (10 mL)

  • Dean-Stark apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the ethyl ester of 2-(4-cyanopyridin-2-yl)acetic acid (1.0 mmol), benzaldehyde (1.0 mmol), and the respective acetate salt (0.1 mmol).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results and Discussion:

Based on the principles outlined above, it is anticipated that the reaction catalyzed by Potassium 2-(4-cyanopyridin-2-yl)acetate will proceed at a faster rate and potentially give a higher yield compared to the sodium counterpart. The looser ion pair formed between K⁺ and the enolate of the acetic acid derivative leads to a more nucleophilic carbanion, which more readily attacks the benzaldehyde. Furthermore, the generally higher solubility of potassium salts in organic solvents like toluene would ensure a higher concentration of the active catalyst in the reaction medium.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 2-(4-cyanopyridin-2-yl)acetic acid ethyl ester - Benzaldehyde - Na/K 2-(4-cyanopyridin-2-yl)acetate - Toluene reflux Reflux with Dean-Stark Trap start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete wash Aqueous Wash cool->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Mechanistic Insights: The Role of the Counter-Ion in Enolate Reactivity

The differential reactivity can be rationalized by examining the transition state of the nucleophilic attack. The smaller, harder Na⁺ ion is more strongly coordinated to the enolate oxygen, creating a "tighter" ion pair. This strong interaction can sterically hinder the approach of the electrophile (benzaldehyde) and also lowers the energy of the ground state enolate, thereby increasing the activation energy of the reaction.

In contrast, the larger, softer K⁺ ion forms a "looser" ion pair, resulting in a more "naked" and thus more reactive enolate. The increased separation between the cation and the enolate reduces steric hindrance and raises the ground state energy of the enolate, leading to a lower activation energy for the subsequent reaction.

Enolate_Reactivity cluster_Na Sodium Salt cluster_K Potassium Salt Na_enolate [Enolate]⁻Na⁺ (Tighter Ion Pair) Na_TS [Transition State]‡ (Higher Activation Energy) Na_enolate->Na_TS + Aldehyde Product Condensation Product Na_TS->Product K_enolate [Enolate]⁻ K⁺ (Looser Ion Pair) K_TS [Transition State]‡ (Lower Activation Energy) K_enolate->K_TS + Aldehyde K_TS->Product Reactants Active Methylene Compound Reactants->Na_enolate + NaOAc Reactants->K_enolate + KOAc

Summary and Recommendations

FeatureSodium 2-(4-cyanopyridin-2-yl)acetatePotassium 2-(4-cyanopyridin-2-yl)acetateRecommendation
Reactivity Generally lowerGenerally higherFor reactions requiring higher nucleophilicity or faster reaction rates, the potassium salt is preferred.
Solubility Lower in non-polar organic solventsHigher in non-polar organic solventsIn heterogeneous reaction mixtures, the potassium salt may offer significant advantages.
Handling Potentially more hygroscopicGenerally less hygroscopicFor moisture-sensitive reactions, the potassium salt may be easier to handle and store.
Cost Often less expensiveOften more expensiveFor large-scale synthesis where cost is a major factor, the sodium salt may be considered if reactivity is adequate.

References

  • Yavari, I., Golmoradi, F., & Khaledian, O. (2023). Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN. Synlett, 34(01), 45-48.
  • Chout, P. V. (2016). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. Heterocycles, 93(1), 133.
  • Kantam, M. L., et al. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 126(3), 639-648.
  • Wang, C., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 139(7), 2649-2655.
  • Li, Y., et al. (2023). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science, 14(10), 2686-2693.
  • Al-Hamidi, H., & Edwards, A. A. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of the Chilean Chemical Society, 66(2), 5200-5206.
  • Minisci, F., et al. (2018). Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. Chemistry–A European Journal, 24(65), 17265-17269.
  • Clough, J. M., & Such, C. (2004). U.S. Patent No. 6,699,993. Washington, DC: U.S.
  • Hassan, A. S., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N, N-disubstituted cyanamide. Monatshefte für Chemie-Chemical Monthly, 153(4), 365-372.
  • El-Ghanam, A. M. (2025). Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Russian Journal of Organic Chemistry, 61(3), 322-326.
  • Al-Zaydi, K. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6435-6447.
  • Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 55(3).
  • Paraskevopoulos, G., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(8), 4866-4876.
  • Luo, Y. R., Quan, H., & Zhan, L. (2019). A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts. Heterocycles, 98(11), 1475-1483.
  • Cahiez, G., et al. (2004).
  • Chemistry Stack Exchange. (2015). Why are potassium organic salts ever preferable to the sodium equivalents?. [Link]

  • Wikipedia. (n.d.). Acyloin condensation. In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Wang, D., et al. (2015). Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry, 13(20), 5727-5730.
  • Dubina, M. V., et al. (2013). Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation. Origins of Life and Evolution of Biospheres, 43(1), 1-10.
  • Nakao, Y., Yamada, Y., & Hiyama, T. (2011). Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 133(42), 16676-16679.
  • Yang, J., et al. (2015). Reaction Mechanism of Vinamidinium Salts and Cyanoacetamide Derivatives. Journal of Chemical Research, 39(1), 41-43.
  • Reddy, C. R., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1803.

Sources

Validation

Advanced HPLC Method Development for Sodium 2-(4-cyanopyridin-2-yl)acetate Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, ionic heterocyclic compounds. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) perfectly exemplifies thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, ionic heterocyclic compounds. Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) perfectly exemplifies this challenge. Structurally, it features a basic pyridine nitrogen, an electron-withdrawing cyano group, and a highly polar, ionizable acetate moiety.

When analyzing such molecules for purity, traditional chromatographic approaches often yield poor retention, severe peak tailing, or co-elution with the solvent front[1]. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC), Ion-Pairing RPLC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the mechanistic causality and experimental protocols necessary to build a self-validating analytical system.

The Analytical Challenge: Causality & Mechanism

To understand how to analyze Sodium 2-(4-cyanopyridin-2-yl)acetate, we must first understand why standard methods fail.

In standard RPLC , retention relies on hydrophobic partitioning between the analyte and a nonpolar stationary phase (e.g., C18). Because Sodium 2-(4-cyanopyridin-2-yl)acetate is highly hydrophilic and exists as an ionized salt in solution, it lacks the necessary hydrophobicity to partition into the alkyl chains[2]. Furthermore, the basic pyridine nitrogen interacts strongly with residual, unendcapped silanols on silica-based columns. This secondary electrostatic interaction leads to asymmetric peak tailing, compromising resolution and quantitative accuracy[2].

Comparative Evaluation of Chromatographic Modes

Method A: Standard Reversed-Phase (RPLC) - The Baseline
  • Mechanism: Hydrophobic partitioning on a C18 or C8 column.

  • Performance: The analyte elutes near the void volume ( t0​ ). The extreme polarity prevents adequate retention ( k′<1 ), making it impossible to separate the active pharmaceutical ingredient (API) from early-eluting polar impurities[1].

Method B: Ion-Pairing RPLC (IP-RPLC) - The Traditional Workaround
  • Mechanism: Addition of an ion-pairing reagent (e.g., Hexanesulfonic acid or Tetrabutylammonium hydroxide) to the mobile phase. These reagents bind to the ionized acetate or protonated pyridine, forming a neutral, hydrophobic complex that retains well on a C18 column[3].

  • The Catch: While retention improves, ion-pairing reagents cause irreversible column modifications, requiring dedicated hardware. More critically, they cause severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), rendering this method incompatible with modern LC-MS structural confirmation workflows[2][3].

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Gold Standard
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >60% Acetonitrile) with an aqueous buffer. A water-enriched pseudo-stationary layer immobilizes on the polar surface. The polar Sodium 2-(4-cyanopyridin-2-yl)acetate partitions from the bulk organic mobile phase into this aqueous layer[4][5].

  • The Advantage: HILIC effectively reverses the elution order compared to RPLC, strongly retaining polar and ionic compounds[6]. Because the mobile phase is highly organic, desolvation efficiency in the MS source is drastically improved, leading to superior ESI-MS sensitivity and lower limits of detection (LOD)[7][8].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of the three methodologies when applied to highly polar pyridine derivatives.

ParameterStandard RPLC (C18)Ion-Pairing RPLCHILIC (Amide/Zwitterionic)
Retention Factor ( k′ ) < 1.0 (Co-elution risk)3.0 - 5.04.0 - 8.0 (Excellent)
Peak Asymmetry ( As​ ) > 2.0 (Severe tailing)1.1 - 1.31.0 - 1.2 (Symmetrical)
Theoretical Plates ( N ) Low (< 5,000)Moderate (~10,000)High (> 15,000)
MS Compatibility Good (but no retention)Poor (Signal suppression)Excellent (Enhanced ESI+)
Equilibration Time Fast (~10 column vols)Very Slow (>50 vols)Moderate (~20 column vols)

Method Selection Logic

MethodSelection Start Target: Sodium 2-(4-cyanopyridin-2-yl)acetate (Highly Polar, Ionic) RPLC Standard RPLC (C18) Water/ACN Start->RPLC CheckRet Adequate Retention? (k' > 2) RPLC->CheckRet Fail No: Elutes at Void Volume Peak Tailing CheckRet->Fail Observed Result Options Alternative Strategies Fail->Options IPRPLC Ion-Pairing RPLC (e.g., TBA, HSA) Options->IPRPLC HILIC HILIC (Amide/Zwitterionic Phase) Options->HILIC MSCheck MS Compatibility Required? IPRPLC->MSCheck HILICWin Gold Standard: Excellent Retention & MS Signal HILIC->HILICWin Superior Desolvation IPFail Poor MS Sensitivity Column Contamination MSCheck->IPFail Yes

Logical decision tree for selecting the optimal HPLC method for polar pyridine derivatives.

Experimental Protocol: Optimized HILIC Workflow

To ensure a self-validating and robust analytical method, follow this step-by-step HILIC protocol optimized for Sodium 2-(4-cyanopyridin-2-yl)acetate.

A. Chromatographic Conditions
  • Column: Zwitterionic HILIC or Amide phase (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: Zwitterionic phases provide both hydrogen bonding and weak electrostatic interactions, ideal for the zwitterionic nature of the pyridine-acetate analyte.

  • Mobile Phase A (Weak Solvent): Acetonitrile (LC-MS grade).

  • Mobile Phase B (Strong Solvent): 20 mM Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid. Causality: A minimum of 3-5% water is required to maintain the immobilized aqueous layer on the silica surface[5]. The formate buffer controls the ionization state of the pyridine ring, ensuring reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm / ESI-MS (Positive/Negative switching mode).

B. Gradient Program

In HILIC, water is the strong eluting solvent. The gradient must start with high organic content and increase the aqueous phase to elute the polar analyte[6].

  • 0.0 - 2.0 min: 90% A / 10% B (Isocratic hold to ensure partitioning).

  • 2.0 - 10.0 min: Linear gradient to 60% A / 40% B.

  • 10.0 - 12.0 min: Hold at 60% A / 40% B (Column wash).

  • 12.1 - 20.0 min: 90% A / 10% B (Re-equilibration).

C. Sample Preparation (Critical Step)
  • Diluent: 75% Acetonitrile / 25% Water.

  • Procedure: Dissolve the Sodium 2-(4-cyanopyridin-2-yl)acetate standard in the diluent to achieve a concentration of 0.5 mg/mL. Vortex until fully dissolved. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: In HILIC, injecting a sample dissolved in 100% water (a strong solvent) will disrupt the localized water-enriched layer on the column, causing severe peak distortion and fronting[6][9]. Matching the sample diluent to the initial mobile phase conditions (high organic) is mandatory for peak symmetry.

HILICWorkflow Prep 1. Sample Prep Dilute in >75% ACN (Weak Solvent) Equil 2. Equilibration Form Water-Enriched Layer on Polar Silica Prep->Equil Inject 3. Injection & Partitioning Analyte partitions into aqueous layer Equil->Inject Elute 4. Gradient Elution Increase Aqueous % to elute polar analyte Inject->Elute Detect 5. Detection (UV/MS) High Organic = High ESI+ Elute->Detect

HILIC workflow and retention mechanism for Sodium 2-(4-cyanopyridin-2-yl)acetate.

References

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Resolian Analytical Sciences. Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography Applications. Available at:[Link]

  • Spectroscopy Online. "The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS." Spectroscopy. Available at: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Educational Resources. Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews. Available at: [Link]

  • lcms.cz. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." LC/MS Technical Papers. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sodium 2-(4-cyanopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is critical for unequivocal identification and characterization. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Sodium 2-(4-cyanopyridin-2-yl)acetate, a compound of interest within contemporary research pipelines.

The Foundational Principles of Fragmentation in Mass Spectrometry

Mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The ionization process, particularly with "hard" ionization techniques like Electron Ionization (EI), imparts significant energy into the molecule, causing it to break apart into smaller, characteristic fragment ions.[1] The pattern of these fragments provides a roadmap to the molecule's original structure.[2]

"Soft" ionization techniques, such as Electrospray Ionization (ESI), are generally preferred for more polar and fragile molecules, including salts of carboxylic acids.[1][3] ESI typically results in less fragmentation and a more prominent molecular ion peak, which is crucial for determining the molecular weight.[1] For the analysis of Sodium 2-(4-cyanopyridin-2-yl)acetate, ESI would be the method of choice, likely in negative ion mode to detect the carboxylate anion.[3]

Predicted Fragmentation Pattern of 2-(4-cyanopyridin-2-yl)acetate Anion

Under ESI conditions, Sodium 2-(4-cyanopyridin-2-yl)acetate will readily dissociate in solution, and the mass spectrometer will primarily detect the anionic species, 2-(4-cyanopyridin-2-yl)acetate. The sodium ion will be observed as a counter-ion. The fragmentation of the [M-Na]⁻ anion is predicted to follow several key pathways, driven by the stability of the resulting fragments.

Key Structural Features and Their Influence on Fragmentation:
  • Pyridine Ring: A stable aromatic system, its fragmentation often involves the loss of small neutral molecules like HCN.[4] The position of substituents significantly influences the fragmentation pathways.[5]

  • Cyano Group (-C≡N): This electron-withdrawing group can influence the stability of adjacent bonds.

  • Acetate Group (-CH₂COO⁻): The carboxylate group is a primary site for fragmentation, often involving the loss of CO₂ (decarboxylation).

Proposed Fragmentation Pathways:

Below is a table summarizing the predicted key fragment ions for the 2-(4-cyanopyridin-2-yl)acetate anion.

m/z (predicted) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
161[M-Na]⁻-Initial deprotonated molecule
117[C₇H₅N₂]⁻CO₂Decarboxylation of the parent anion, a common fragmentation for carboxylates.
90[C₅H₃N]⁻HCNLoss of hydrogen cyanide from the [C₇H₅N₂]⁻ fragment, characteristic of pyridine ring fragmentation.

Diagram of the Proposed Fragmentation Pathway:

fragmentation_pathway parent [M-Na]⁻ m/z = 161 frag1 [C₇H₅N₂]⁻ m/z = 117 parent->frag1 - CO₂ frag2 [C₅H₃N]⁻ m/z = 90 frag1->frag2 - HCN experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Analysis (m/z) ionize->detect fragment Tandem MS (Fragmentation) detect->fragment analyze Spectrum Interpretation fragment->analyze

Sources

Validation

A Comparative Guide to Cyanopyridine Derivatives in Catalysis: Benchmarking Performance and Exploring the Potential of Novel Structures

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, cyanopyridine derivatives have emerged as a versatile and powerful class of compounds, finding application as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cyanopyridine derivatives have emerged as a versatile and powerful class of compounds, finding application as both ligands for transition metal catalysts and, in some cases, as direct participants in catalytic cycles. Their unique electronic properties, stemming from the interplay between the electron-withdrawing cyano group and the π-deficient pyridine ring, render them valuable scaffolds in a multitude of chemical transformations. This guide provides a comparative analysis of the catalytic performance of various cyanopyridine derivatives, with a forward-looking perspective on how structural modifications, such as the introduction of an acetate functionality, might pave the way for new catalytic applications.

While a direct experimental comparison involving the specific, and seemingly novel, Sodium 2-(4-cyanopyridin-2-yl)acetate is not yet present in the published literature, we can extrapolate its potential behavior based on the well-documented catalytic roles of its structural relatives. This guide will delve into the established catalytic prowess of 4-cyanopyridines in photocatalysis and the utility of substituted 2-cyanopyridines in multicomponent reactions, providing a robust framework for understanding and predicting the catalytic function of new derivatives.

The Rise of 4-Cyanopyridines in Visible-Light Photocatalysis

The past decade has witnessed a surge in the use of 4-cyanopyridine and its derivatives as key players in visible-light-mediated photoredox catalysis.[1] In these transformations, the 4-cyanopyridine moiety readily accepts an electron to form a persistent radical anion, which can then engage in a variety of coupling reactions.[1] This reactivity has been harnessed for the 1,2-difunctionalization of alkenes, enabling the construction of complex molecular architectures under mild reaction conditions.[1]

The general mechanism for the photocatalytic activation of 4-cyanopyridine is depicted below:

Photocatalytic_Activation_of_4_Cyanopyridine PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light PC_excited->PC SET 4-CN-Py 4-Cyanopyridine 4-CN-Py_radical 4-Cyanopyridine Radical Anion 4-CN-Py->4-CN-Py_radical e⁻ from PC* Radical_Intermediate Radical Intermediate 4-CN-Py_radical->Radical_Intermediate Coupling Substrate Substrate (e.g., Alkene) Substrate->Radical_Intermediate Radical Addition Product Functionalized Product Radical_Intermediate->Product Further Reaction

Figure 1: General mechanism of photocatalytic activation of 4-cyanopyridine.

The versatility of this approach is showcased by the wide range of functional groups that can be introduced onto the pyridine ring and the alkene substrate. A summary of representative transformations is provided in the table below.

Reaction TypeCatalyst SystemSubstratesYield (%)Reference
AlkylpyridylationIr[dF(CF3)ppy]2(dtbbpy)PF6Alkenes, Alkylboronic acids20-30[2]
CarboarylationIridium photocatalystAlkenes, C(sp3)-H feedstocksup to 56[1]
Pyridyl-carbamoylationIridium photocatalystAlkenes, Oxamic acidsHigh[1]
Deoxygenative trifluoromethylationVisible light, photocatalystAlkenes, CF3 sourceNot specified[1]

Table 1: Representative photocatalytic reactions involving 4-cyanopyridine derivatives.

The electronic nature of substituents on the 4-cyanopyridine ring can influence the efficiency of these reactions. Electron-donating groups may enhance the electron-accepting ability of the pyridine ring upon excitation, while electron-withdrawing groups can have the opposite effect.[3]

2-Amino-3-Cyanopyridines: Workhorses in Multicomponent Reactions

Shifting our focus to the 2-position of the pyridine ring, 2-amino-3-cyanopyridine derivatives have proven to be invaluable building blocks in the synthesis of a wide array of fused heterocyclic systems. Their preparation is often achieved through one-pot multicomponent reactions, which offer high atom economy and operational simplicity.[4] Various catalysts, including novel nanocatalysts, have been developed to promote these transformations, often under solvent-free conditions.[4][5]

A typical workflow for the synthesis of 2-amino-3-cyanopyridine derivatives is illustrated below:

Multicomponent_Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction_Vessel One-Pot Reaction (Solvent-free, 80°C) Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Catalyst Catalyst (e.g., Na2CaP2O7) Catalyst->Reaction_Vessel Product 2-Amino-3-cyanopyridine Derivative Reaction_Vessel->Product

Figure 2: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

The choice of catalyst can significantly impact the reaction efficiency and yield. The following table summarizes different catalytic systems employed for the synthesis of these important intermediates.

CatalystReaction ConditionsYield (%)Reference
Na2CaP2O7 (nanostructured)Solvent-free, 80°C84-94[5]
LDH@TRMS@BDSA@Cu (nanocatalyst)Solvent-free, 60°CHigh[4]
GO/IL/ZnxClySolvent-free, 110°Cup to 57[3]
SrFe12O19 (magnetic catalyst)Solvent-free, 100°CHigh[6]

Table 2: Catalytic systems for the synthesis of 2-amino-3-cyanopyridine derivatives.

The Hypothetical Catalytic Role of Sodium 2-(4-cyanopyridin-2-yl)acetate: A Prospective Analysis

While direct experimental data for Sodium 2-(4-cyanopyridin-2-yl)acetate in catalysis is currently unavailable, we can infer its potential behavior by considering the influence of the 2-acetate substituent on the well-established reactivity of the 4-cyanopyridine scaffold.

Electronic Effects: The acetate group at the 2-position is generally considered to be electron-withdrawing through an inductive effect, although the carboxylate anion would be electron-donating. This would modulate the electron density of the pyridine ring, potentially influencing its reduction potential and its ability to participate in photoredox cycles. A more electron-deficient ring could be more readily reduced, which might enhance its activity in certain photocatalytic reactions.

Steric Effects: The presence of the acetate group at the 2-position introduces steric bulk near the nitrogen atom. This could influence its coordination to a metal center or its interaction with other reactants. In the context of transition metal catalysis, this steric hindrance could favor the formation of specific isomers or influence the stereoselectivity of a reaction.[7]

Coordinating Ability: The carboxylate functionality of the acetate group introduces a potential coordination site. This opens up the possibility for Sodium 2-(4-cyanopyridin-2-yl)acetate to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the oxygen atoms of the carboxylate. This chelation effect could lead to the formation of stable and potentially highly active catalytic species.

Potential_Coordination_Modes cluster_mono Monodentate Coordination cluster_bi Bidentate (Chelating) Coordination M1 Metal N1 N M1->N1 C1 C N1->C1 C2 C C1->C2 C6 CH2COO⁻Na⁺ C1->C6 C3 C C2->C3 C4 C C3->C4 CN1 C≡N C3->CN1 C5 C C4->C5 C5->N1 M2 Metal N2 N M2->N2 O1 O⁻ M2->O1 C7 C N2->C7 C8 C C7->C8 C12 CH2 C7->C12 C9 C C8->C9 C10 C C9->C10 CN2 C≡N C9->CN2 C11 C C10->C11 C11->N2 C13 C=O C12->C13 C13->O1

Sources

Comparative

Validating the structural integrity of Sodium 2-(4-cyanopyridin-2-yl)acetate using FTIR spectroscopy

As a Senior Application Scientist, validating the structural integrity of a synthesized compound like Sodium 2-(4-cyanopyridin-2-yl)acetate requires moving beyond simple characterization and establishing a robust, self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of a synthesized compound like Sodium 2-(4-cyanopyridin-2-yl)acetate requires moving beyond simple characterization and establishing a robust, self-validating analytical framework. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against alternative methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind the spectral data and providing field-proven protocols for drug development professionals.

Mechanistic Causality: The FTIR Spectral Signature

FTIR spectroscopy is a cornerstone for structural validation because it directly probes the vibrational modes of functional groups based on changes in their dipole moments[1]. For Sodium 2-(4-cyanopyridin-2-yl)acetate, the structural integrity is confirmed by three distinct mechanistic signatures:

  • The Resonance-Stabilized Carboxylate (-COO⁻ Na⁺): In a free carboxylic acid, the carbonyl (C=O) stretch typically appears above 1700 cm⁻¹. However, upon deprotonation to form the sodium salt, resonance interaction delocalizes the negative charge equally across both oxygen atoms. This mesomeric effect reduces the bond order of the carbonyl group from a double bond to approximately 1.5, which proportionally lowers its force constant[2]. As a result, the absorption splits into two distinct bands: an asymmetric stretch ( νas​ ) typically observed between 1550–1610 cm⁻¹, and a symmetric stretch ( νs​ ) between 1390–1420 cm⁻¹[3].

  • The Nitrile Oscillator (-C≡N): The sp-hybridized carbon-nitrogen triple bond acts as a highly rigid oscillator. Because of its high force constant and the relatively light reduced mass of the C-N system, it absorbs in the "triple bond region." For 4-cyanopyridine derivatives, this sharp, unambiguous stretching vibration is consistently observed between 2220 and 2240 cm⁻¹[4].

  • The Heteroaromatic Pyridine Ring: The pyridine core exhibits characteristic C=C and C=N stretching vibrations. In cyanopyridines, anti-symmetric in-plane ring deformations are highly prominent, typically manifesting as sharp bands around 1416 cm⁻¹ and 1554 cm⁻¹[5].

Comparative Analysis: FTIR vs. Alternative Modalities

While FTIR is exceptional for rapid functional group identification in the solid state, it must be contextualized against NMR spectroscopy, which provides exact atomic connectivity but requires sample dissolution[6]. The table below summarizes the quantitative and operational metrics of these techniques.

Analytical TechniquePrimary StateKey Spectral Markers for TargetAnalysis TimeStructural ResolutionCost & Complexity
FTIR-ATR Solid-C≡N (~2230 cm⁻¹), -COO⁻ (~1560, 1410 cm⁻¹)< 5 minsFunctional GroupsLow
¹H / ¹³C NMR SolutionPyridine protons, Acetate -CH₂-15–60 minsAtomic ConnectivityHigh
Raman Spectroscopy Solid / LiquidSymmetrical ring breathing< 10 minsNon-polar bondsMedium

Data Summary: FTIR is the optimal choice for confirming the salt form (carboxylate vs. free acid) without altering the compound's native solid-state polymorphism, whereas NMR is required for absolute purity and connectivity mapping[7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal check to prevent false positives.

Protocol 1: Solid-State FTIR-ATR Validation
  • System Suitability Test (SST): Before analyzing the sample, acquire a spectrum of a 1.5 mil polystyrene film standard. Validation Gate: The instrument is only cleared for use if the characteristic aromatic C-H stretch is detected at exactly 1601 ± 1 cm⁻¹.

  • Background Verification: Perform a background scan using a clean, empty Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe). Validation Gate: The background spectrum must exhibit <0.01 absorbance units in the critical analytical region (2300–1400 cm⁻¹) to rule out cross-contamination.

  • Sample Acquisition: Place 2–5 mg of solid Sodium 2-(4-cyanopyridin-2-yl)acetate directly onto the ATR crystal. Apply consistent pressure using the ATR anvil. Acquire 64 co-added scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Data Integrity Check: Run the sample in triplicate. Validation Gate: The variance in the -C≡N peak position must be <2 cm⁻¹. A larger variance indicates polymorphic heterogeneity or moisture absorption.

Protocol 2: Solution-State NMR Analysis (Orthogonal Validation)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Water (D₂O) or DMSO-d₆.

  • System Tuning & SST: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency, shim, and tune the probe[7]. Validation Gate: Run a standard sample (e.g., 1% TMS); the linewidth at half height must be <1 Hz to ensure magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16–32 scans, relaxation delay of 2–5 seconds) to map the proton environments[6].

  • Data Integrity Check: Integrate the three aromatic protons of the pyridine ring and set the value to exactly 3.00. Validation Gate: The singlet corresponding to the acetate methylene (-CH₂-) group must integrate to 2.00 ± 0.05. Any deviation indicates structural degradation or the presence of impurities.

Workflow Visualization

The following diagram illustrates the orthogonal logic used to validate the structural integrity of the compound, ensuring that both solid-state functional group identification and solution-state connectivity are confirmed.

ValidationWorkflow Sample Sodium 2-(4-cyanopyridin-2-yl)acetate (Solid State) FTIR FTIR Spectroscopy (Solid-State ID) Sample->FTIR Direct Analysis NMR NMR Spectroscopy (Solution-State ID) Sample->NMR Dissolution Cyano Nitrile (-C≡N) ~2230 cm⁻¹ FTIR->Cyano Carb Carboxylate (-COO⁻) ~1560 & 1410 cm⁻¹ FTIR->Carb Pyr Pyridine Ring ~1580 & 1450 cm⁻¹ FTIR->Pyr Proton ¹H NMR Proton Environments NMR->Proton Carbon ¹³C NMR Carbon Connectivity NMR->Carbon Valid Confirmed Structural Integrity Cyano->Valid Carb->Valid Pyr->Valid Proton->Valid Carbon->Valid

Orthogonal structural validation workflow comparing FTIR and NMR methodologies.

Conclusion

Validating Sodium 2-(4-cyanopyridin-2-yl)acetate requires a dual-pronged approach. FTIR spectroscopy provides an irreplaceable, rapid method for confirming the presence of the cyano group and verifying the deprotonated state of the carboxylate anion without destroying the solid-state matrix. However, to achieve absolute certainty in drug development applications, FTIR must be paired with NMR spectroscopy to confirm the exact atomic connectivity and stoichiometric purity of the molecular framework.

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Safety & Regulatory Compliance

Safety

Sodium 2-(4-cyanopyridin-2-yl)acetate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Sodium 2-(4-cyanopyridin-2-yl)acetate Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) is a highly specialized screening compound frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Sodium 2-(4-cyanopyridin-2-yl)acetate

Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS: 1803611-61-1) is a highly specialized screening compound frequently utilized in drug development and synthetic chemistry[1]. Because it contains both a stable pyridine ring and a reactive nitrile (-C≡N) group, its thermal decomposition profile and environmental persistence require strict, highly controlled waste management protocols.

This guide provides researchers and laboratory safety officers with a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring zero environmental contamination and strict regulatory compliance.

Physicochemical Causality & Hazard Profile

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. We do not just dispose of chemicals; we engineer their destruction based on their structural vulnerabilities.

  • Nitrogenous Decomposition: The presence of the cyanopyridine moiety dictates that upon combustion, the molecule will release hazardous nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN) if combustion is incomplete[2][3]. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

  • Aqueous Solubility: As a sodium salt of an organic acid, this compound exhibits significantly higher aqueous solubility than its neutral pyridine precursors. This mobility means it must never be discharged into standard sewer systems, as it can easily bypass standard wastewater treatment facilities and contaminate local aquifers[4][5].

  • Reactivity: Nitriles can react violently with strong oxidizing agents. Consequently, standard laboratory bleach (sodium hypochlorite) should never be used for spill decontamination, as it may trigger the release of toxic, volatile gases.

Quantitative Data & Operational Thresholds

Summarizing the physicochemical parameters allows for rapid decision-making during waste segregation and emergency spill response.

ParameterSpecification / ThresholdOperational Rationale
CAS Number 1803611-61-1Unique identifier required for accurate waste manifesting[1].
Molecular Weight 184.13 g/mol Utilized for calculating molar equivalents during chemical destruction[1].
Waste Classification Hazardous, Halogen-Free OrganicPrevents dangerous mixing with incompatible acidic or halogenated waste streams.
Incineration Temp. > 1000°CHigh thermal energy is required to completely cleave the stable cyanopyridine ring[2].
Spill Absorbent Inert Only (Vermiculite, Sand)Prevents exothermic reactions associated with combustible absorbents (e.g., sawdust)[6].
Aqueous Discharge 0.0% (Strictly Prohibited)High water solubility risks immediate, widespread environmental contamination[4].

Step-by-Step Disposal Workflows

Protocol 1: Laboratory Waste Collection & Segregation
  • Categorization: Classify the material as "Hazardous Halogen-Free Organic Waste" (provided it has not been mixed with halogenated solvents during your assays).

  • Container Selection: Utilize high-density polyethylene (HDPE) containers. Avoid metal containers, as aqueous solutions of sodium salts can promote galvanic corrosion over time.

  • Labeling: Clearly label the container with "Toxic Organic Solid/Liquid - Contains Cyanopyridine Derivatives" to explicitly alert downstream disposal personnel to the high nitrogen content[2].

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizers and mineral acids[3].

Protocol 2: Licensed Incineration Preparation

The only universally accepted and environmentally sound method for the complete destruction of cyanopyridine derivatives is high-temperature incineration[2][4].

  • Solvent Mixing: To ensure a homogeneous burn, dissolve or suspend the solid waste in a highly combustible, halogen-free carrier solvent (e.g., ethanol or acetone)[2].

    • Self-Validation Check: Complete dissolution of the solid waste in the carrier solvent confirms the absence of incompatible inorganic polymeric contaminants, ensuring a continuous, non-clogging feed into the incinerator nozzles.

  • Facility Transfer: Transfer the homogenized waste to a licensed chemical destruction facility.

  • Thermal Destruction: The facility must incinerate the mixture at temperatures exceeding 1000°C.

  • Flue Gas Scrubbing: Ensure the incineration facility is equipped with secondary alkaline flue gas scrubbers.

    • Self-Validation Check: The continuous monitoring of the scrubber's effluent pH ensures that the inevitable NOx and trace HCN gases produced during combustion are actively neutralized, preventing toxic atmospheric release[2][4].

Protocol 3: Spill Containment and Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including a NIOSH-approved respirator (if aerosolized dust is present), heavy-duty nitrile gloves, and chemical safety goggles[2][3].

  • Containment: If the compound is in solution, immediately prevent the spill from entering drains or waterways using physical absorbent barriers[4].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth)[6].

  • Collection: Sweep up the absorbent mixture using non-sparking tools to avoid static discharge[4], and place it into a sealed, labeled HDPE container for incineration.

  • Surface Washing: Wash the contaminated surface with a mild alkaline detergent solution, collecting all wash water as hazardous waste.

    • Self-Validation Check: Test the pH of the final surface wash water; a neutral pH confirms the complete removal of the alkaline sodium salt residue from the laboratory bench or floor.

Waste Management Visualization

DisposalWorkflow A Waste Generation: Sodium 2-(4-cyanopyridin-2-yl)acetate B Waste Segregation: Halogen-Free Organics A->B Collect in HDPE containers C Solvent Mixing: Combustible Carrier (e.g., EtOH) B->C Homogenize for burning D Thermal Destruction: Incineration >1000°C C->D Transfer to licensed facility E Emission Control: Flue Gas Scrubbing (NOx/HCN) D->E Capture toxic effluents F Final Disposal: Ash to Sanitary Landfill E->F Safe environmental release

Fig 1. Step-by-step disposal workflow for cyanopyridine derivatives, ensuring zero toxic release.

References

  • Cole-Parmer. "Material Safety Data Sheet - 3-Cyanopyridine, 98%". Cole-Parmer Safety Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Sodium 2-(4-cyanopyridin-2-yl)acetate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system driven by chemical mechanics. When handling specialized screening compounds like Sodium 2-(4-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system driven by chemical mechanics. When handling specialized screening compounds like Sodium 2-(4-cyanopyridin-2-yl)acetate (CAS 1803611-61-1) [1], your personal protective equipment (PPE) and operational workflows must be directly informed by the molecule's structural vulnerabilities and physical state.

This guide provides researchers and drug development professionals with a rigorous, causality-based framework for handling this specific cyanopyridine derivative safely, ensuring both scientific integrity and operational excellence.

Mechanistic Hazard Profiling

To establish a trustworthy safety protocol, we must first understand the causality behind the chemical's hazards. Sodium 2-(4-cyanopyridin-2-yl)acetate presents a tripartite risk profile:

  • The Sodium Salt Form (Physical Hazard): As a crystalline solid, sodium salts are highly prone to forming fine, aerosolized dusts during transfer and weighing. These particulates can easily bypass upper respiratory defenses, necessitating strict inhalation controls[2].

  • The Pyridine Ring (Irritation Hazard): Pyridine derivatives are notorious lipophilic irritants. They can cause severe ocular damage and penetrate compromised skin barriers[3]. This dictates the need for chemically resistant barriers rather than standard, thin latex examination gloves.

  • The Cyano Group (Reactivity Hazard): While the nitrile (cyano) moiety is covalently stable under ambient conditions, exposing it to strong mineral acids poses a theoretical risk of hydrolysis and the subsequent evolution of highly toxic hydrogen cyanide (HCN) gas[4]. Therefore, our disposal and handling systems must strictly segregate this compound from acidic environments.

Hazard_PPE Compound Sodium 2-(4-cyanopyridin-2-yl)acetate (Solid Powder) Dust Dust Generation Risk (Inhalation Hazard) Compound->Dust Irritant Pyridine Ring (Skin/Eye Irritant) Compound->Irritant Cyano Cyano Group (Toxicity Risk) Compound->Cyano Resp Fume Hood / Enclosure + N95/P100 Respirator Dust->Resp Skin Nitrile Gloves + Safety Goggles Irritant->Skin Acid Avoid Strong Acids (Prevent HCN gas) Cyano->Acid

Fig 1. Mechanistic mapping of chemical structural hazards to required PPE controls.

Quantitative PPE Selection Matrix

Based on, the required protective equipment scales with the volume of material being handled. Below is a self-validating matrix to ensure appropriate protection levels.

Protection CategoryAnalytical Scale (< 1g)Bulk/Preparative Scale (> 10g)Mechanistic Justification
Eye/Face [2]Goggles + Full Face ShieldPrevents ocular irritation from airborne pyridine dust[3].
Respiratory N95 Particulate RespiratorNIOSH P100 or PAPR[4]Mitigates inhalation of fine sodium salt particulates[2].
Hand/Skin Double-layered Nitrile GlovesNitrile Gloves + Tyvek SleevesNitrile provides superior chemical resistance to pyridine derivatives compared to latex.
Engineering Standard Fume Hood (80-100 fpm)Powder Weighing EnclosureCaptures aerosolized dust at the source before it reaches the breathing zone.

Operational Workflow: Safe Weighing and Transfer

Do not simply scoop and pour. To maintain scientific integrity and safety, utilize the following step-by-step methodology for transferring Sodium 2-(4-cyanopyridin-2-yl)acetate.

Step 1: Environmental Containment & Preparation

  • Verify that the fume hood or powder enclosure is operational with a face velocity of 80–100 feet per minute.

  • Clear the workspace of any strong acids or oxidizing agents to prevent accidental cross-reactivity with the cyano group[5].

  • Place an anti-static weighing boat on the balance. Static electricity can cause fine sodium salt powders to aerosolize or cling to gloves.

Step 2: PPE Donning & Inspection

  • Inspect nitrile gloves for micro-tears.

  • Don chemical safety goggles and an N95/P100 respirator as dictated by [2].

Step 3: Execution of Transfer

  • Open the reagent bottle only within the active ventilation zone.

  • Use a grounded, anti-static micro-spatula to transfer the solid. Crucial Insight: Roll the wrist rather than flicking the spatula to minimize dust generation.

  • Seal the primary container immediately after the required mass is obtained.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and surrounding hood surface with a damp, disposable cloth (water or a mild alkaline detergent)[6].

  • Dispose of the cloth in a designated solid hazardous waste container. Wash hands thoroughly after removing gloves[5].

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the inhalation hazard by kicking up dust. Follow this validated response pathway:

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the room's exhaust ventilation is functioning[5].

  • Protect: Don maximum PPE, including a P100 respirator and chemical-resistant coveralls[3].

  • Contain: Do not dry sweep. Cover the spilled powder with an inert, damp absorbent material (such as vermiculite or sand) to suppress dust[2].

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a sealable, compatible hazardous waste container[6].

  • Clean: Wash the spill area with copious amounts of water and soap, ensuring no residue remains[3].

Spill_Response S1 Spill Detected S2 Evacuate & Assess Ventilation S1->S2 S3 Don Maximum PPE (Respirator, Tyvek) S2->S3 S4 Cover with Inert Absorbent S3->S4 S5 Sweep & Containerize (No Dusting) S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2. Sequential spill response and decontamination workflow.

Disposal Protocol: Sodium 2-(4-cyanopyridin-2-yl)acetate must be treated as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company[6]. Critical Warning: Never dispose of this compound in acidic waste streams, as the localized drop in pH could theoretically trigger the release of hydrogen cyanide gas.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Cyanopyridine (Proxy for cyanopyridine handling). Retrieved from:[Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Cyanopyridine (Hazard Statements). Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.133 - Eye and Face Protection. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory Protection. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-(4-cyanopyridin-2-yl)acetate
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Sodium 2-(4-cyanopyridin-2-yl)acetate
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